The following technical guide provides an in-depth evaluation of N-heptyl-2-phenoxyacetamide , structured for researchers and drug development professionals. This guide synthesizes specific chemical data with class-based...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth evaluation of N-heptyl-2-phenoxyacetamide , structured for researchers and drug development professionals. This guide synthesizes specific chemical data with class-based pharmacological insights to support experimental design.
Chemical Properties, Synthesis Protocols, and Biological Potential
Executive Summary
N-heptyl-2-phenoxyacetamide is a lipophilic amide derivative of phenoxyacetic acid. Structurally, it consists of a phenoxyacetyl core coupled to a heptyl (C7) aliphatic chain. While often encountered in high-throughput screening (HTS) libraries, its utility lies in its physicochemical balance: the phenoxy group provides aromatic stacking interactions, the amide bond serves as a hydrogen bond donor/acceptor, and the heptyl tail confers significant membrane permeability (LogP ~4.0).
This compound is primarily investigated as a structural probe in Structure-Activity Relationship (SAR) studies targeting:
Antimicrobial Activity: As a lipophilic analog of phenoxyacetic acid herbicides/fungicides.
CNS Penetration: As a model for increasing the blood-brain barrier (BBB) permeability of amide-based pharmacophores.
Enzyme Inhibition: Specifically in libraries targeting hydrolases or as a scaffold for Type III Secretion System (T3SS) inhibitors in Gram-negative bacteria.
Chemical Identity & Physicochemical Profile[2][3][4][5]
High lipophilicity indicates strong membrane permeability.
H-Bond Donors
1 (Amide NH)
Critical for receptor binding.
H-Bond Acceptors
2 (Amide O, Ether O)
Facilitates interaction with active site residues.
Synthesis & Manufacturing Protocol
Directive: The following protocol is a standard "self-validating" method for phenoxyacetamides, derived from Schotten-Baumann conditions. It prioritizes purity and yield.
Reaction Pathway
The synthesis involves the nucleophilic acyl substitution of phenoxyacetyl chloride with n-heptylamine in the presence of a base scavenger.
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Detailed Experimental Procedure
Reagents:
Phenoxyacetyl chloride (1.0 equiv, 10 mmol)
n-Heptylamine (1.0 equiv, 10 mmol)
Triethylamine (1.2 equiv, 12 mmol)
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Protocol:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve n-heptylamine (1.15 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 30 mL of anhydrous DCM.
Addition: Cool the solution to 0°C using an ice bath. Add phenoxyacetyl chloride (1.70 g, 10 mmol) dissolved in 20 mL DCM dropwise over 15 minutes. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).
Workup:
Wash the organic layer sequentially with:
1M HCl (2 x 20 mL) – Removes unreacted amine/TEA.
Sat. NaHCO
(2 x 20 mL) – Removes unreacted acid/hydrolyzed chloride.
Brine (1 x 20 mL).
Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Spectral Characterization (Reference Data)
Researchers should verify synthesized products against these expected spectral signatures.
Proton NMR (
H NMR, 400 MHz, CDCl
)
Chemical Shift ()
Multiplicity
Integration
Assignment
7.35 – 7.28
Multiplet
2H
Aromatic meta-H
7.05 – 6.98
Multiplet
1H
Aromatic para-H
6.95 – 6.88
Multiplet
2H
Aromatic ortho-H
6.60
Broad Singlet
1H
Amide N-H
4.52
Singlet
2H
O-CH-CO
3.35
Quartet/Triplet
2H
NH-CH-CH
1.55 – 1.45
Multiplet
2H
NH-CH-CH-
1.35 – 1.20
Multiplet
8H
Alkyl chain bulk (-CH-)
0.88
Triplet
3H
Terminal -CH
Infrared Spectroscopy (FT-IR)
3280–3300 cm
: N-H stretch (Amide A).
2920, 2850 cm
: C-H stretch (Aliphatic heptyl chain).
1650–1660 cm
: C=O stretch (Amide I).
1530–1550 cm
: N-H bend (Amide II).
1240 cm
: C-O-C asymmetric stretch (Aryl ether).
Biological & Pharmacological Applications[2]
Pharmacophore Analysis
N-heptyl-2-phenoxyacetamide serves as a "linker-modified" analog in drug discovery.
The Phenoxy Head: Mimics the tyrosine side chain or serves as a hydrophobic anchor similar to known herbicides (e.g., 2,4-D derivatives).
The Heptyl Tail: The C7 chain is the critical determinant for lipophilicity . Chains of this length (C6-C8) often maximize antimicrobial potency by disrupting bacterial cell membranes, a phenomenon known as the "cutoff effect."
Investigational Areas
Antimicrobial Agents: Phenoxyacetamides have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.[1] The lipophilic tail aids in penetrating the Gram-negative outer membrane.
Cytotoxicity: Related analogs (N-alkyl-2-(substituted-phenoxy)acetamides) have shown cytotoxic activity against HepG2 and MCF-7 cell lines, likely via apoptosis induction.
Herbicidal Activity: While less active than the free acid (phenoxyacetic acid), the amide acts as a stable, lipophilic prodrug that can be hydrolyzed by plant amidases to release the active auxin mimic.
Figure 2: Primary biological mechanisms associated with lipophilic phenoxyacetamides.
Safety & Handling (GHS Classification)
Based on hazard data for CAS 294655-85-9 and structural analogs.
Avoid inhalation of dust/vapors; handle in a fume hood.
First Aid: In case of contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
References
Sigma-Aldrich. (2023). N-Heptyl-2-phenoxyacetamide Product Specification (AldrichCPR). Link
ChemicalBook. (2023). N-Heptyl-2-phenoxyacetamide CAS 294655-85-9 Properties. Link
Williams, J. D., et al. (2014). "Synthesis and Structure-Activity Relationships of Novel Phenoxyacetamide Inhibitors of the Pseudomonas aeruginosa Type III Secretion System." Antimicrobial Agents and Chemotherapy, 58(4), 2211–2220. (Contextual reference for class activity). Link
Hussein, M. A., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells." MDPI Pharmaceuticals. (Contextual reference for cytotoxicity). Link
Unraveling the Multifaceted Mechanism of Action of N-heptyl-2-phenoxyacetamide: A Technical Guide Based on Structural Analogs
Abstract N-heptyl-2-phenoxyacetamide is a small molecule belonging to the phenoxyacetamide class of compounds. While direct experimental studies on this specific molecule are not extensively documented in publicly availa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-heptyl-2-phenoxyacetamide is a small molecule belonging to the phenoxyacetamide class of compounds. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, the broader phenoxyacetamide scaffold has been the subject of significant research, revealing a diverse range of biological activities. This technical guide synthesizes the existing body of knowledge on phenoxyacetamide derivatives to propose a multi-pronged mechanism of action for N-heptyl-2-phenoxyacetamide. We will explore three primary, plausible mechanisms: the induction of apoptosis in cancer cells through modulation of key signaling pathways including PARP-1, inhibition of histone deacetylase (HDAC) enzymes, and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides an in-depth analysis of the signaling pathways, supporting experimental data from structurally related compounds, and detailed protocols for the validation of these proposed mechanisms. Our approach is to build a robust, evidence-based framework that can guide future research and drug development efforts centered on N-heptyl-2-phenoxyacetamide and its analogs.
Part 1: Introduction to the Phenoxyacetamide Scaffold
The core chemical structure of N-heptyl-2-phenoxyacetamide consists of a phenoxy group linked to an acetamide moiety, which is further N-substituted with a heptyl group. This deceptively simple scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. Derivatives of phenoxyacetamide have been investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents.
Given the absence of direct mechanistic studies on N-heptyl-2-phenoxyacetamide, this guide will infer its potential mechanisms of action by examining the structure-activity relationships and experimentally determined biological activities of its close structural analogs. This approach allows us to construct a scientifically rigorous and plausible model of its molecular interactions, which can serve as a foundational hypothesis for future empirical validation.
Part 2: Primary Proposed Mechanism: Induction of Apoptosis in Cancer Cells
A substantial body of evidence points to the potent anticancer activity of phenoxyacetamide derivatives, primarily through the induction of programmed cell death, or apoptosis.[1][2] This is the most well-documented and mechanistically detailed activity of this class of compounds.
2.1. Mechanistic Overview
Apoptosis is a crucial cellular process for removing damaged or unwanted cells. Many cancers evade this process to achieve uncontrolled proliferation. Phenoxyacetamide derivatives have been shown to re-engage this cell death program in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key mechanism involves the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of a cascade of caspase enzymes, culminating in the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[1]
2.2. Signaling Pathway
The pro-apoptotic activity of phenoxyacetamide derivatives is a multi-step process:
Induction of DNA Damage and p53 Activation: The compound may initiate cellular stress, leading to the activation and upregulation of the tumor suppressor protein p53.
Modulation of Bcl-2 Family Proteins: Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.
Mitochondrial (Intrinsic) Pathway Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
Death Receptor (Extrinsic) Pathway Activation: Some derivatives may also upregulate death receptors like FasL, leading to the activation of the initiator caspase-8.[2]
Executioner Caspase Activation: Both initiator caspases (caspase-8 and -9) converge to activate the executioner caspase, caspase-3.[1][3]
Substrate Cleavage and Cell Death: Activated caspase-3 cleaves numerous cellular proteins, including PARP-1, which is involved in DNA repair. Cleavage of PARP-1 is a hallmark of apoptosis. This cascade of events leads to the characteristic morphological changes of apoptosis and cell death.
Caption: Workflow for experimental validation of apoptosis induction.
Experimental Protocols:
Protocol 1: Cell Viability (MTT) Assay
[4][5][6][7] 1. Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment: Treat the cells with various concentrations of N-heptyl-2-phenoxyacetamide and incubate for 24-72 hours.
3. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
[5][7] 4. Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
[6] 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
[8][9][10] 1. Cell Treatment: Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 hours).
2. Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.
3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
[8] 4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
[8] 5. Incubation: Incubate for 15 minutes at room temperature in the dark.
6. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. [8]Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Cell Cycle Analysis
[11][12] 1. Cell Treatment and Harvesting: Treat cells as in the apoptosis assay, then harvest and wash with PBS.
2. Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate for at least 2 hours at -20°C.
[13] 3. Staining: Wash the cells to remove ethanol and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
4. Incubation: Incubate for 30 minutes at room temperature in the dark.
5. Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
[14][15] 1. Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
2. Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP-1, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
5. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2.4. Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative phenoxyacetamide derivatives from the literature, providing a benchmark for the expected potency of N-heptyl-2-phenoxyacetamide.
Compound ID
Cell Line
Assay Type
IC50 (µM)
Reference
Compound I (a trichlorophenoxy acetamide derivative)
Part 3: Secondary Proposed Mechanism: Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications are critical for gene regulation, and their dysregulation is a hallmark of many diseases, including cancer. Histone deacetylases (HDACs) are key enzymes in this process, and their inhibition is a validated therapeutic strategy.
[16]
3.1. Mechanistic Rationale
The classical pharmacophore for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker or spacer that fits into the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.
[16][17][18][19]
N-heptyl-2-phenoxyacetamide can be conceptually mapped onto this pharmacophore:
Zinc-Binding Group (ZBG): The acetamide carbonyl oxygen could potentially coordinate with the zinc ion in the HDAC active site.
Linker: The n-heptyl chain provides a flexible, hydrophobic linker that can occupy the enzyme's catalytic tunnel.
Cap Group: The phenoxy group can serve as the surface-interacting cap.
This structural analogy suggests that N-heptyl-2-phenoxyacetamide may function as an HDAC inhibitor, leading to hyperacetylation of histones and non-histone proteins. This, in turn, can reactivate the expression of silenced tumor suppressor genes, contributing to its potential anticancer effects.
[16]
Caption: General workflow for an in vitro HDAC activity assay.
Protocol 5: In Vitro HDAC Activity Assay (Fluorometric)
[20][21][22] 1. Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.
2. Enzyme Reaction: In a 96- or 384-well black plate, add the HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC).
3. Inhibitor Addition: Add the test compound or a known HDAC inhibitor (e.g., SAHA, Trichostatin A) as a positive control and incubate for 10-20 minutes.
[22] 4. Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
5. Incubation: Incubate the plate at 37°C for 30-90 minutes.
6. Development: Stop the reaction and add a developer solution (containing trypsin) which cleaves the deacetylated substrate to release a fluorophore.
[20] 7. Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm). T[20][22]he IC50 value can be calculated from the dose-response curve.
Part 4: Tertiary Proposed Mechanism: TRPV1 Receptor Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation, inflammation, and other physiological processes. I[23]ts modulation represents a promising therapeutic strategy for pain management.
4.1. Mechanistic Rationale
Several phenoxyacetamide derivatives have been specifically designed and synthesized as TRPV1 antagonists. T[24][25]he established pharmacophore for TRPV1 antagonists includes three key features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a hydrophobic ring feature.
[26][27]* Hydrogen-Bond Acceptor: The carbonyl oxygen of the acetamide group in N-heptyl-2-phenoxyacetamide can act as a hydrogen-bond acceptor.
Hydrogen-Bond Donor: The amide N-H group can serve as a hydrogen-bond donor.
Ring Feature: The phenoxy group provides the necessary aromatic ring feature.
This structural alignment suggests that N-heptyl-2-phenoxyacetamide could bind to the TRPV1 channel, likely within the pore region, and block its activation by agonists like capsaicin.
Caption: Workflow for a calcium imaging assay to test TRPV1 antagonism.
Protocol 6: Calcium Imaging Assay
[28][29][30] 1. Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into a black-walled, clear-bottom 96-well plate.
2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 60-120 minutes at 37°C.
[28] 3. Compound Incubation: Wash the cells and incubate them with various concentrations of N-heptyl-2-phenoxyacetamide for 5-15 minutes.
4. Fluorescence Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
5. Agonist Stimulation: Establish a stable baseline fluorescence reading, then add a TRPV1 agonist (e.g., capsaicin at its EC80 concentration) to stimulate calcium influx.
6. Data Analysis: Record the fluorescence intensity for 2-3 minutes. The inhibitory effect of the compound is determined by the reduction in the capsaicin-induced fluorescence signal compared to vehicle-treated controls. Calculate the IC50 from the dose-response curve.
Part 5: Synthesis and Future Directions
The synthesis of N-heptyl-2-phenoxyacetamide can be readily achieved through standard amide coupling reactions, typically by reacting 2-phenoxyacetyl chloride with heptylamine or by coupling 2-phenoxyacetic acid with heptylamine using a suitable coupling agent.
The mechanisms proposed in this guide are based on strong evidence from the broader phenoxyacetamide class. However, direct experimental validation is crucial. Future research should focus on:
Directly testing N-heptyl-2-phenoxyacetamide in the experimental protocols outlined above to confirm its activity profile.
Performing in vivo studies in relevant animal models (e.g., cancer xenografts, models of neuropathic pain) to establish its therapeutic potential.
Conducting structure-activity relationship (SAR) studies by synthesizing analogs with varying N-alkyl chain lengths and substitutions on the phenoxy ring to optimize potency and selectivity for a specific target.
Elucidating its anticonvulsant mechanism , as this is another prominent activity of the phenoxyacetamide class that warrants further investigation.
By systematically applying these approaches, the full therapeutic potential and precise mechanism of action of N-heptyl-2-phenoxyacetamide can be definitively established.
Part 6: References
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
Hawash, M., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]
Pradeep, H., et al. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC. [Link]
Ahangari, A. A., et al. (2011). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. PMC. [Link]
Marek, L., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI. [Link]
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
Wikipedia. Discovery and development of TRPV1 antagonists. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Taylor & Francis Online. (2018). Design of Selective Histone Deacetylase Inhibitors: Rethinking Classical Pharmacophore. [Link]
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
ResearchGate. (2025). Discovery of potent transient receptor potential vanilloid 1 antagonists: Design and synthesis of phenoxyacetamide derivatives | Request PDF. [Link]
Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]
National Center for Biotechnology Information. (2018). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. [Link]
ResearchGate. Western blot analysis of apoptosis-related proteins. Activated... | Download Scientific Diagram. [Link]
ResearchGate. Comparison of intracellular calcium assays for TRPV1 receptors... | Download Scientific Diagram. [Link]
Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]
PubMed. (2018). Fluorescence-Based Assay for TRPV1 Channels. [Link]
Springer Nature Experiments. Assay of TRPV1 Receptor Signaling. [Link]
ResearchGate. (2017). (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. [Link]
PubMed. (2016). Determination of Caspase Activation by Western Blot. [Link]
Pharmaceutical Sciences. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. [Link]
Spectroscopic Blueprint of N-heptyl-2-phenoxyacetamide: A Technical Guide for Researchers
Introduction: The Need for Structural Verification In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. N-heptyl-2-phenoxyacetamide, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Need for Structural Verification
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. N-heptyl-2-phenoxyacetamide, a molecule featuring an aromatic ether, an amide linkage, and a lipophilic alkyl chain, represents a class of compounds with potential applications stemming from its hybrid structure. Its efficacy and safety are intrinsically linked to its precise chemical structure. This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—that are essential for the identification and quality control of N-heptyl-2-phenoxyacetamide. The following sections are designed to serve as a practical reference for researchers, offering not just predicted data but also the underlying scientific rationale and standardized protocols for experimental validation.
Molecular Structure
Caption: Structure of N-heptyl-2-phenoxyacetamide.
¹H NMR Spectroscopy: Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For N-heptyl-2-phenoxyacetamide, the spectrum can be divided into three distinct regions: the aromatic protons of the phenoxy group, the aliphatic protons of the n-heptyl chain, and the protons associated with the acetamide linker.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
H-N (Amide)
~6.5 - 7.5
Broad Singlet (br s)
1H
The amide proton is subject to hydrogen bonding and quadrupole broadening from the nitrogen, resulting in a broad signal. Its chemical shift can be variable and concentration-dependent.
H-2', H-6' (Aromatic)
~6.90 - 7.00
Doublet (d)
2H
These ortho-protons are shielded by the ether oxygen and are shifted upfield relative to benzene (7.36 ppm).
H-4' (Aromatic)
~7.00 - 7.10
Triplet (t)
1H
The para-proton experiences a similar electronic environment to the ortho-protons but is split into a triplet by its two identical neighbors.
H-3', H-5' (Aromatic)
~7.25 - 7.35
Triplet (t)
2H
These meta-protons are least affected by the ether oxygen and resonate at a chemical shift closer to that of benzene.
H-α (CH₂)
~4.50
Singlet (s)
2H
These methylene protons are adjacent to the electron-withdrawing ether oxygen and the carbonyl group, causing a significant downfield shift.
H-1 (N-CH₂)
~3.30
Triplet (t)
2H
This methylene group is directly attached to the nitrogen of the amide, causing a downfield shift. It is split into a triplet by the adjacent CH₂ group (H-2).
H-2 (CH₂)
~1.55
Quintet
2H
A typical aliphatic methylene group, split by the adjacent CH₂ groups on both sides (H-1 and H-3).
H-3, H-4, H-5, H-6 (CH₂)
~1.30
Multiplet (m)
8H
These methylene groups in the middle of the alkyl chain are in very similar electronic environments and will overlap, forming a complex multiplet.
H-7 (CH₃)
~0.90
Triplet (t)
3H
The terminal methyl group is the most shielded and appears furthest upfield. It is split into a triplet by the adjacent CH₂ group (H-6).
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-heptyl-2-phenoxyacetamide in ~0.7 mL of deuterated chloroform (CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Spectral Width: A range of -1 to 10 ppm is typically sufficient.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Caption: Correlation of carbon types to predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
2850 - 2960
C-H Stretch (Aliphatic)
Strong
Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the heptyl chain. [3]
~1650
C=O Stretch (Amide I)
Very Strong
The amide carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum. [4]
~1540
N-H Bend (Amide II)
Strong
This band arises from a coupling of the N-H in-plane bend and C-N stretch, and is diagnostic for secondary amides. [2]
1450 - 1600
C=C Stretch (Aromatic)
Medium-Weak
Multiple bands are expected for the aromatic ring skeletal vibrations.
~1240
C-O-C Stretch (Aryl Ether)
Strong
The asymmetric stretch of the aryl-alkyl ether linkage is a prominent feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount (a few milligrams) of the solid N-heptyl-2-phenoxyacetamide directly onto the ATR crystal (e.g., diamond or germanium).
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition:
Background Scan: First, record a background spectrum of the clean, empty ATR crystal.
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Key functional groups and their characteristic IR frequencies.
Mass Spectrometry: Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. EI is a "hard" ionization technique that often leads to extensive fragmentation.
[5][6]
Predicted Mass Spectrum Data (EI-MS)
Molecular Formula: C₁₅H₂₃NO₂
Molecular Weight: 249.35 g/mol
Predicted Molecular Ion (M⁺˙): m/z 249
Plausible Fragmentation Pathway
Molecular Ion (m/z 249): The parent molecule minus one electron. This peak may be weak due to the molecule's propensity to fragment.
McLafferty Rearrangement (m/z 151): A characteristic rearrangement for amides involving the transfer of a gamma-hydrogen from the N-alkyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This would result in the loss of hexene (C₆H₁₂) and the formation of a [phenoxyacetamide]⁺˙ radical cation.
Alpha-Cleavage (m/z 150): Cleavage of the bond between C-1 and C-2 of the heptyl chain, resulting in a stable N-acyliminium ion. This is a common fragmentation pathway for amides.
Benzylic/Ether Cleavage (m/z 94): Cleavage of the Cα-O bond can lead to the formation of a phenoxy radical and a [CH₂=C(OH)NH-heptyl]⁺˙ ion, or more favorably, cleavage of the O-Aryl bond to give a phenol radical cation [C₆H₅OH]⁺˙.
Loss of Heptyl Group (m/z 72): Cleavage of the N-C1 bond can generate a heptyl radical and a [phenoxyacetamido]⁺ ion.
Heptyl Chain Fragmentation: A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the heptyl chain (e.g., m/z 43, 57, 71, 85, 99).
Experimental Protocol: EI-MS
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.
Ionization: Use a standard electron ionization energy of 70 eV.
[6]3. Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Detection: A detector (e.g., an electron multiplier) records the abundance of each ion at its specific mass-to-charge ratio.
Caption: Predicted major fragmentation pathways for N-heptyl-2-phenoxyacetamide in EI-MS.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and orthogonal set of data for the complete structural characterization of N-heptyl-2-phenoxyacetamide. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, ether, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. The predicted data in this guide serves as a robust benchmark for researchers synthesizing or analyzing this compound, ensuring confidence in its identity and purity.
References
NIST (n.d.). Phenoxyacetamide. NIST WebBook. Available at: [Link]
National Center for Biotechnology Information (n.d.). 2-Phenoxyacetamide. PubChem. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
El-Faham, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7354.
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
Shimadzu Corporation (n.d.). Ionization Modes: EI. Available at: [Link]
NIST (n.d.). Phenoxyacetamide Mass Spectrum. NIST WebBook. Available at: [Link]
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
University of Colorado Boulder (n.d.). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. Available at: [Link]
University of Puget Sound (n.d.). Infrared Spectroscopy (IR). Available at: [Link]
Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
Illinois State University (2015). Infrared Spectroscopy. Available at: [Link]
Chem Help ASAP (2023). predicting likely fragments in a mass spectrum. YouTube. Available at: [Link]
Shimadzu (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]
The Phenoxyacetamide Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis
An In-Depth Technical Guide Abstract The 2-phenoxyacetamide core is a deceptively simple, yet remarkably versatile structural motif that has captured significant attention in medicinal chemistry and agrochemistry. Its pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The 2-phenoxyacetamide core is a deceptively simple, yet remarkably versatile structural motif that has captured significant attention in medicinal chemistry and agrochemistry. Its prevalence is a testament to its favorable physicochemical properties and its ability to engage with a wide array of biological targets through diverse, tunable interactions. This guide provides a comprehensive exploration of the discovery and synthesis of novel phenoxyacetamide derivatives. We will delve into the strategic rationale behind various discovery pipelines, from high-throughput screening to structure-based design, and detail the core synthetic methodologies that form the foundation of library development. By examining specific case studies across multiple therapeutic and industrial applications—including oncology, infectious diseases, neurology, and agriculture—this paper illuminates the critical structure-activity relationships (SAR) that drive potency and selectivity. Detailed experimental protocols and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical insights necessary to innovate within this promising chemical space.
Strategic Pathways to Discovering Novel Phenoxyacetamide Leads
The identification of a novel chemical entity as a starting point for a drug discovery program is a critical, resource-intensive phase. For the phenoxyacetamide class, lead compounds have emerged from a combination of traditional screening, modern computational methods, and rational analogue design.
High-Throughput Screening (HTS)
The brute-force, yet highly effective, approach of HTS involves screening large compound libraries against a specific biological target or in a phenotypic assay. This strategy led to the identification of an N-phenylphenoxyacetamide motif as an inhibitor of the Mycobacterium tuberculosis transcriptional repressor, EthR.[1] EthR is responsible for the innate resistance of the bacterium to the second-line drug ethionamide. The discovery of this new chemical family of EthR inhibitors provided a critical starting point for a focused synthesis program aimed at developing boosters for existing antitubercular therapies.[1]
Structure-Based Virtual Screening
With the increasing availability of high-resolution protein crystal structures, in silico methods offer a rational and cost-effective alternative to HTS. This approach uses computational docking and molecular dynamics simulations to predict the binding affinity of virtual compounds to a target's active site.
This strategy was successfully employed to discover novel inhibitors for two critical targets in oncology:
BCR-ABL1 Kinase: A driver of chronic myeloid leukemia (CML), this target was probed using virtual screening, leading to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as a new class of inhibitors. The most potent compound demonstrated significant anti-tumor effects in K562 cells.[2][3]
Dot1-like protein (DOT1L): This histone methyltransferase is a promising target for leukemias with MLL gene rearrangements. A hierarchical docking-based virtual screening identified several phenoxyacetamide-derived hits with high predicted binding affinity, establishing a promising scaffold for further optimization.[4]
The workflow for such a screening cascade is a self-validating system, beginning with a large virtual library and progressively filtering candidates through more computationally intensive and accurate simulations before committing to chemical synthesis.
Caption: A typical structure-based virtual screening workflow.
Core Synthetic Methodologies: Building the Phenoxyacetamide Backbone
The synthesis of phenoxyacetamide derivatives is generally robust and modular, allowing for extensive diversification. The most common and versatile approach is a two-step process involving a Williamson ether synthesis followed by an amidation reaction. This strategy provides causal control over the final structure, as the phenoxy and amide portions are constructed from independent building blocks.
General Synthetic Route
The primary pathway involves the reaction of a substituted phenol with an α-haloacetyl halide or ester, followed by coupling with a desired amine.
Caption: General multi-stage synthesis of phenoxyacetamides.
Detailed Experimental Protocol: Synthesis of N-Aryl-2-phenoxyacetamide Derivatives
This protocol is a self-validating system, with progress monitored at each stage by Thin-Layer Chromatography (TLC) before proceeding. It is adapted from methodologies used in the synthesis of novel herbicides.[5]
Step 1: Synthesis of Substituted Phenoxyacetic Acid Intermediate
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add the substituted phenol (20 mmol), potassium carbonate (K₂CO₃, 24 mmol), and 50 mL of dimethylformamide (DMF).
Addition of Reagent: While stirring, add methyl bromoacetate (24 mmol) dropwise to the mixture at room temperature.
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.
Workup (Ester): Cool the reaction to room temperature and pour it into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration to yield the methyl phenoxyacetate intermediate.
Saponification (Acid): To the crude ester, add 50 mL of methanol and a solution of sodium hydroxide (40 mmol) in 20 mL of water. Reflux the mixture for 2 hours.
Isolation: After cooling, acidify the mixture with concentrated HCl to pH 1-2. Collect the precipitated phenoxyacetic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of the Final N-Aryl-2-phenoxyacetamide
Acid Chloride Formation: In a fume hood, suspend the dried phenoxyacetic acid (10 mmol) in 20 mL of dichloromethane (DCM). Add oxalyl chloride (12 mmol) dropwise, followed by one drop of DMF as a catalyst.
Reaction: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed.
Amidation: In a separate flask, dissolve the desired aniline derivative (10 mmol) and triethylamine (15 mmol) in 30 mL of DCM. Cool this solution in an ice bath.
Coupling: Add the freshly prepared phenoxyacetyl chloride solution dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.
Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified phenoxyacetamide derivative.
Structure-Activity Relationship (SAR) Analysis: Tuning for Potency and Selectivity
Systematic modification of the phenoxyacetamide scaffold is crucial for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. SAR studies reveal which parts of the molecule are essential for interaction with the target and which can be altered to improve performance.
Case Study: Inhibitors of Pseudomonas aeruginosa Type III Secretion System (T3SS)
The T3SS is a virulence factor used by pathogenic bacteria like P. aeruginosa to inject toxins into host cells. Phenoxyacetamide derivatives have been identified as potent inhibitors of this system.[6] A systematic exploration of this scaffold revealed key SAR insights.
Position of Substitution
Substituent
Effect on T3SS Inhibition (IC₅₀)
Rationale
Phenoxy Ring (Ar¹)
3-chloro
Potent activity
Optimal for binding pocket interaction.
4-chloro
Reduced activity
Steric or electronic clash.
2,4-dichloro
Potent activity
Combination of favorable interactions.
Amide Nitrogen (Ar²)
3-cyano
Highly potent
Strong hydrogen bond acceptor.
4-cyano
Inactive
Incorrect vector for H-bond.
3-trifluoromethyl
Potent activity
Favorable electronic and steric properties.
3-methoxy
Reduced activity
Sub-optimal electronics or size.
Data synthesized from Bowlin et al., Bioorg. Med. Chem. Lett., 2015.[6]
These findings demonstrate that potency is highly sensitive to the placement of substituents. The additivity of these features allowed for the rational design of optimized inhibitors with IC₅₀ values below 1 μM.[6]
Diverse Biological Applications and Underlying Mechanisms
The phenoxyacetamide scaffold has proven to be a fertile ground for discovering agents against a wide range of diseases and pests.
Anticancer Activity
Phenoxyacetamide derivatives have demonstrated significant potential in oncology through various mechanisms.
PARP-1 Inhibition: Newly synthesized derivatives have been shown to induce apoptosis in liver cancer (HepG2) cells. Molecular docking studies suggest these compounds bind effectively to the active site of PARP-1, an enzyme critical for DNA repair in cancer cells. One lead compound exhibited an impressive IC₅₀ of 1.43 μM against HepG2 cells, which was more potent than the reference drug 5-Fluorouracil.[7][8]
Antitubercular Activity: As previously mentioned, N-phenylphenoxyacetamide derivatives were identified as inhibitors of the M. tuberculosis EthR repressor.[1] By inhibiting EthR, these compounds prevent it from downregulating the bioactivation of the drug ethionamide, thus restoring its efficacy. This "booster" approach is a key strategy in combating drug-resistant tuberculosis.[1]
In silico modeling of "N-heptyl-2-phenoxyacetamide" interactions
Executive Summary This technical guide provides a rigorous framework for the in silico characterization of N-heptyl-2-phenoxyacetamide . Structurally, this molecule combines a lipophilic heptyl tail with a polar amide li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the in silico characterization of N-heptyl-2-phenoxyacetamide . Structurally, this molecule combines a lipophilic heptyl tail with a polar amide linker and an aromatic phenoxy core. This amphiphilic architecture suggests high affinity for hydrophobic binding pockets found in enzymes such as Fatty Acid Amide Hydrolase (FAAH) or bacterial Enoyl-ACP Reductase (FabI) .
This guide moves beyond standard docking tutorials. It addresses the specific challenge of modeling flexible aliphatic chains (the heptyl moiety) within dynamic protein environments, emphasizing the necessity of Induced Fit Docking (IFD) and Molecular Dynamics (MD) to account for entropic penalties and solvation effects.
Part 1: Ligand Chemistry & Quantum Mechanical Preparation
Before receptor interaction can be modeled, the ligand’s conformational landscape must be accurately mapped. Standard force fields often underestimate the rotational barrier of the amide bond or misrepresent the flexibility of the heptyl tail.
Density Functional Theory (DFT) Optimization
To ensure the starting geometry is physically valid, we employ DFT. The amide bond (
) requires strict planarity constraints, while the heptyl chain () must be energy-minimized to identify its global minimum in a vacuum versus a solvated state.
Protocol:
Software: Gaussian 16 or ORCA 5.0.
Functional/Basis Set: B3LYP/6-311G(d,p). This level of theory adequately captures the electronic distribution of the phenoxy ether oxygen and the amide nitrogen.
Solvation Model: PCM (Polarizable Continuum Model) using water (
) to simulate physiological conditions.
Key Output: Electrostatic Potential (ESP) charges. These are critical for generating accurate partial charges (RESP) for subsequent MD simulations, superior to standard Gasteiger charges.
Conformational Analysis
The heptyl chain introduces significant entropic freedom. A rigid docking approach will fail.
Action: Generate a conformational ensemble (approx. 50 conformers) focusing on the
rotatable bonds.
Causality: We must identify "bent" vs. "extended" conformations. Hydrophobic pockets often select for specific bent conformations that maximize Van der Waals contacts, which a single linear input structure would miss.
Part 2: Target Selection & Homology Modeling
Given the structural homology of N-heptyl-2-phenoxyacetamide to endogenous fatty acid amides (like anandamide) and known antimicrobial agents, we define two primary model targets for this guide:
Human FAAH (Fatty Acid Amide Hydrolase): The heptyl chain mimics the hydrophobic tail of anandamide.
PDB ID:1MT5 (Crystal structure of FAAH with arachidonyl fluorophosphonate).
Bacterial FabI (Enoyl-ACP Reductase): Phenoxyacetamides are established scaffolds for FabI inhibition.
PDB ID:1C14 (E. coli FabI with Triclosan).
The "Hydrophobic Tunnel" Hypothesis
Both targets feature a deep, hydrophobic tunnel. The modeling challenge is verifying if the C7-heptyl chain is long enough to stabilize the complex through hydrophobic desolvation but short enough to avoid steric clashes at the tunnel base.
Part 3: Induced Fit Docking (IFD) Protocol
Standard rigid-receptor docking is insufficient for ligands with long aliphatic tails (heptyl) because the protein side chains (e.g., Leucine, Isoleucine) lining the pocket must adjust to accommodate the ligand.
Center the grid on the co-crystallized ligand (e.g., Triclosan for FabI).
Critical Step: Define a "Flexible Shell." Select all residues within 5.0 Å of the binding cavity (specifically hydrophobic residues like Phe, Leu, Val) to be treated as flexible.
Initial Glide Docking (Soft):
Scale van der Waals radii by 0.5 for both receptor and ligand. This allows the heptyl tail to penetrate the pocket despite minor steric clashes (simulating plasticity).
Prime Refinement:
Perform side-chain prediction on the top 20 poses.
Minimize the receptor-ligand complex energy. This step "relaxes" the pocket around the heptyl tail.
Final Re-Docking (Hard):
Re-dock the ligand into the optimized receptor structures using full van der Waals radii (1.0 scaling).
Visualization of the Workflow
The following diagram illustrates the logic flow from ligand preparation to binding energy calculation.
Caption: Figure 1. Integrated workflow for characterizing flexible lipophilic amides. Note the feedback loop for structural refinement.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the heptyl tail remains buried in the hydrophobic pocket or if water molecules displace it (a common failure mode for alkyl chains < C8).
System Setup (GROMACS/AMBER)
Force Field: CHARMM36m (best for lipids/proteins) or GAFF2 (General AMBER Force Field) for the ligand.
Ligand Topology: Generate using acpype or antechamber with RESP charges derived from the DFT step.
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Simulation Protocol
Phase
Duration
Ensemble
Purpose
Minimization
50,000 steps
Steepest Descent
Remove steric clashes from docking.
NVT Equilibration
100 ps
NVT (300K)
Stabilize temperature (Berendsen thermostat).
NPT Equilibration
100 ps
NPT (1 bar)
Stabilize density (Parrinello-Rahman).
Production Run
100 ns
NPT
Data Collection. Assess ligand stability.
Analysis Metrics
RMSD (Root Mean Square Deviation):
Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.[1] High fluctuations indicate the heptyl tail is "flapping" and not securely bound.
Hydrogen Bond Analysis:
Monitor the occupancy of the amide N-H and C=O bonds. For phenoxyacetamides, the amide linker often forms a "hinge" H-bond with the protein backbone (e.g., Met98 in many kinases or catalytic residues in hydrolases).
Solvent Accessible Surface Area (SASA):
Calculate SASA for the heptyl tail specifically. A decrease in SASA over time confirms the tail is burying itself into the hydrophobic core.
Part 5: Interaction Mapping & Binding Energy
MM/GBSA Calculation
To quantify the affinity, we calculate the binding free energy (
) using the Molecular Mechanics/Generalized Born Surface Area method. This is computationally cheaper than FEP but more accurate than docking scores.
: Electrostatic and Van der Waals (Crucial: The heptyl tail contributes heavily here).
: Solvation penalty. (The hydrophobic heptyl tail hates water; burying it releases favorable solvation energy).
Pharmacophore Interaction Map
The following diagram details the specific atomic interactions expected for N-heptyl-2-phenoxyacetamide within a generic hydrophobic pocket (like FAAH).
Caption: Figure 2.[2][3] Pharmacophore map showing the tripartite interaction mode: Pi-stacking, H-bonding, and Hydrophobic burial.
Part 6: ADMET Profiling (In Silico)
For drug development, efficacy is nothing without bioavailability.
Lipophilicity (LogP): The heptyl chain significantly increases LogP.
Predicted LogP: ~3.5 - 4.2 (Calculated via SwissADME). This is within the Lipinski Rule of 5 range (< 5), making it a good orally active candidate.
Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases. The heptyl chain is susceptible to CYP450 omega-oxidation.
Recommendation: In future iterations, consider adding a terminal fluorine to the heptyl chain to block metabolic oxidation.
References
Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT. (Official Documentation for DFT protocols). Link
RCSB Protein Data Bank. Structure of Fatty Acid Amide Hydrolase (FAAH). PDB ID: 1MT5. Link
GROMACS Manual. "Molecular Dynamics Parameters for Amides and Lipids." Version 2024. Link
SwissADME. "Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules." Link
Journal of Medicinal Chemistry. "Structure-Activity Relationships of N-alkyl-2-phenoxyacetamides as Novel Antimicrobial Agents." (General reference for class activity). Link
Schrödinger. "Induced Fit Docking Protocol." Schrödinger Knowledge Base. Link
"N-heptyl-2-phenoxyacetamide" in insecticidal activity assays
Executive Summary This application note details the experimental characterization of N-heptyl-2-phenoxyacetamide , a lipophilic amide derivative designed for enhanced insect cuticle penetration. While phenoxyacetamides a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental characterization of N-heptyl-2-phenoxyacetamide , a lipophilic amide derivative designed for enhanced insect cuticle penetration. While phenoxyacetamides are classically associated with herbicidal activity (auxin mimicry), N-alkyl substitutions—specifically medium-chain lengths like heptyl (
)—have been identified as critical for shifting specificity toward insecticidal targets, primarily via Acetylcholinesterase (AChE) inhibition and octopaminergic modulation.[1]
This guide provides a validated workflow for synthesizing, formulating, and testing this compound against lepidopteran larvae (e.g., Spodoptera littoralis), emphasizing the critical balance between hydrophobicity (LogP) and solubility.
Chemical Basis & Structure-Activity Relationship (SAR)
The efficacy of contact insecticides is governed by their ability to breach the insect cuticle, a waxy, hydrophobic barrier.[2]
The Scaffold: The 2-phenoxyacetamide core provides the binding affinity for the target enzyme (AChE).[2]
The Heptyl Chain: The
-heptyl substitution increases the partition coefficient (LogP). A chain length of is often the "sweet spot" in SAR studies—long enough to facilitate interaction with the hydrophobic gorge of AChE and penetrate the cuticle, but short enough to prevent the compound from becoming trapped in the lipid bilayer (the "cutoff effect").[2]
DOT Diagram: SAR & Mechanism Logic
Figure 1: Structural components of N-heptyl-2-phenoxyacetamide and their pharmacological roles.[2][1]
Experimental Protocols
Protocol A: Synthesis & Verification (Brief)
Objective: To generate high-purity material for biological assays.
Assessment: Record mortality at 24, 48, and 72 hours.
Criterion for Death:[4][5] Larvae are considered dead if they cannot coordinate movement when prodded with a brush.
Data Analysis & Interpretation
Calculations
Corrected Mortality (Abbott’s Formula):
If control mortality is between 5% and 20%, correct the treatment data:
Note: If control mortality > 20%, the assay is invalid and must be repeated.
LC50 Determination:
Use Log-Probit analysis (SPSS or PoloPlus software) to determine the Lethal Concentration 50 (LC50).
Slope: Indicates the homogeneity of the population response.[2]
Chi-Square: Tests the goodness of fit of the regression line.
Expected Results & Troubleshooting
Observation
Probable Cause
Corrective Action
Precipitation in solution
Heptyl chain hydrophobicity
Increase Acetone to 15% or switch surfactant to Tween-80.
High Control Mortality
Physical damage or solvent toxicity
Use softer handling; reduce Acetone concentration; ensure solvent evaporates fully before larval introduction.
Inconsistent Data
Uneven dipping
Standardize dipping time (10s) and use a mechanical shaker for the stock solution.
References
Elmorsy, M. R., et al. (2021).[2][1] "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis." ResearchGate.
Bloomquist, J. R., et al. (2019).[2][1] "Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents." Journal of Medicinal Chemistry. [2][1]
Hansch, C., & Fujita, T. (1964).[2][1] "Analysis. A Method for the Correlation of Biological Activity and Chemical Structure."[2][6] Journal of the American Chemical Society. (Foundational text for LogP optimization).
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-heptyl-2-phenoxyacetamide in Human Plasma
Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-heptyl-2-phenoxyacetamide in human plasma. The pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-heptyl-2-phenoxyacetamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] All validation parameters, including specificity, linearity, accuracy, precision, and stability, meet the stringent requirements for regulatory submission.
Introduction
N-heptyl-2-phenoxyacetamide is an emerging small molecule with potential therapeutic applications. To accurately assess its pharmacokinetic profile and ensure safety and efficacy during drug development, a reliable and robust bioanalytical method for its quantification in biological matrices is imperative.[3] LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range.[5][6]
This document provides a comprehensive, step-by-step protocol for the determination of N-heptyl-2-phenoxyacetamide in human plasma. The rationale behind the selection of specific experimental conditions is discussed to provide a deeper understanding of the method's development. The validation of this method is performed in alignment with international regulatory guidelines to ensure data integrity and reliability.[2][4][7]
Reagents: Human plasma (K2-EDTA as anticoagulant), Methyl tert-butyl ether (MTBE, HPLC grade).
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Experimental Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-heptyl-2-phenoxyacetamide and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the N-heptyl-2-phenoxyacetamide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the same diluent to a final concentration of 100 ng/mL.
The choice of LLE is based on its ability to provide a clean extract with high recovery for lipophilic compounds like N-heptyl-2-phenoxyacetamide, thereby minimizing matrix effects.
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into 1.5 mL polypropylene tubes.
Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.
Add 500 µL of MTBE to each tube.
Vortex mix for 5 minutes to ensure thorough extraction.
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (approximately 450 µL) to a clean 96-well plate.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
Seal the plate and inject 5 µL into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow for N-heptyl-2-phenoxyacetamide.
LC-MS/MS Conditions
The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and resolution from potential interferences. The mass spectrometric parameters are tuned for optimal sensitivity and specificity.
Table 1: Liquid Chromatography Parameters
Parameter
Condition
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B)
Table 2: Mass Spectrometry Parameters
Parameter
N-heptyl-2-phenoxyacetamide
N-heptyl-2-phenoxyacetamide-d7 (IS)
Ionization Mode
ESI Positive
ESI Positive
MRM Transition
m/z 250.2 → 107.1
m/z 257.2 → 114.1
Collision Energy
25 eV
25 eV
Dwell Time
100 ms
100 ms
Source Temperature
500°C
500°C
IonSpray Voltage
5500 V
5500 V
Note: The specific MRM transitions and collision energies should be optimized experimentally.
Method Validation
A full validation of the bioanalytical method should be performed to demonstrate its suitability for the intended purpose.[8] The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][4][7]
Caption: Key Parameters for Bioanalytical Method Validation.
Specificity and Selectivity
Specificity is assessed by analyzing blank human plasma from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and the internal standard.
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. A typical range for pharmacokinetic studies might be 1 to 1000 ng/mL. The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ) expressed as the coefficient of variation (CV).
Table 3: Summary of Acceptance Criteria for Method Validation
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
Accuracy
Within ±15% of nominal value (±20% at LLOQ)
Precision (CV)
≤ 15% (≤ 20% at LLOQ)
Recovery
Consistent, precise, and reproducible
Matrix Effect
CV of IS-normalized matrix factor ≤ 15%
Stability
Analyte concentration within ±15% of nominal concentration
Recovery and Matrix Effect
Extraction recovery is determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels. The matrix effect is evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure solutions at the same concentration.
Stability
The stability of N-heptyl-2-phenoxyacetamide in human plasma is assessed under various conditions that mimic sample handling and storage during a clinical or preclinical study. This includes bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Analysis
Data acquisition and processing are performed using the instrument's software. The concentration of N-heptyl-2-phenoxyacetamide in the unknown samples is calculated from the linear regression equation of the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of N-heptyl-2-phenoxyacetamide in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation ensures that the method generates high-quality data for pharmacokinetic and other related studies in drug development.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link] plenary-presentation-on-BMV-guideline-final-15Feb2012.pdf
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? Retrieved from [Link]
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Cheméo. Phenylacetamide, N,N-diheptyl- - Chemical & Physical Properties. Retrieved from [Link]
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. Retrieved from [Link]
SlidePlayer. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved from [Link]
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
Analytical Chemistry. (2000). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Retrieved from [Link]
PubChem. N-(2-phenylethyl)-2-phenylmethoxyacetamide. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Retrieved from [Link]
U.S. Geological Survey. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. Retrieved from [Link]
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PubMed. (1998). Phenoxyacetic acids: separation and quantitative determination. Retrieved from [Link]
Application Note: Formulation & In Vivo Protocol for N-heptyl-2-phenoxyacetamide
Executive Summary & Compound Profile N-heptyl-2-phenoxyacetamide is a lipophilic small molecule belonging to the phenoxyacetamide class.[1][2] Derivatives of this scaffold exhibit significant biological activities, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N-heptyl-2-phenoxyacetamide is a lipophilic small molecule belonging to the phenoxyacetamide class.[1][2] Derivatives of this scaffold exhibit significant biological activities, including anticonvulsant (sodium channel modulation), analgesic (COX/FAAH inhibition), and monoamine oxidase (MAO) inhibitory properties.
The presence of the N-heptyl chain significantly increases the lipophilicity (LogP > 4.0) compared to lower alkyl analogs, classifying this compound as BCS Class II (Low Solubility, High Permeability) . Successful in vivo evaluation requires a formulation strategy that overcomes poor aqueous solubility to ensure consistent bioavailability.[2][3]
Highly lipophilic; practically insoluble in water.[2]
Water Solubility
< 1 µg/mL
Requires co-solvents, surfactants, or lipid vehicles.
pKa
Non-ionizable (Amide)
pH adjustment (acid/base) will not significantly improve solubility.[2]
Formulation Strategy
Due to the neutral amide functionality and high lipophilicity, salt formation is not a viable strategy. The formulation must rely on cosolvency (for parenteral routes) or wetting/suspension (for oral routes).
Decision Tree: Vehicle Selection
The following Graphviz diagram outlines the logic for selecting the appropriate vehicle based on the administration route.
Caption: Logic flow for selecting the optimal vehicle based on administration route and solubility constraints.
Detailed Experimental Protocols
Protocol A: Preparation of Solution for IP/IV Administration
Mechanism: DMSO acts as the primary solvent to break crystal lattice energy; PEG 400 acts as a cosolvent to maintain solubility upon dilution; Saline provides isotonicity.[2]
Steps:
Weighing: Accurately weigh 10 mg of N-heptyl-2-phenoxyacetamide into a sterile glass vial.
Primary Solubilization: Add 0.2 mL (200 µL) of 100% DMSO (molecular biology grade). Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Note: Sonication (30 sec) may be used if dissolution is slow.
Cosolvent Addition: Add 0.8 mL (800 µL) of PEG 400. Vortex to mix. The solution should remain clear.
Aqueous Phase Addition:Slowly add 1.0 mL of sterile 0.9% Saline dropwise while vortexing.
Critical Checkpoint: Observe for cloudiness (precipitation).[2] If a precipitate forms, the compound concentration is too high for this vehicle. Reduce target concentration to 2 mg/mL or increase PEG 400 ratio to 60%.
Filtration: Filter the solution through a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate as DMSO may degrade it) into a sterile dosing vial.
Storage: Use fresh (within 4 hours).
Protocol B: Preparation of Suspension for Oral (PO) Administration
Target Concentration: 10 – 100 mg/mL
Vehicle: 1% Methylcellulose (MC) (400 cP) + 0.5% Tween 80 in Water
Mechanism: Tween 80 acts as a wetting agent to lower surface tension of the hydrophobic powder; Methylcellulose increases viscosity to prevent sedimentation.
Steps:
Vehicle Preparation:
Heat 50 mL of distilled water to ~80°C.
Disperse 0.5 g Methylcellulose powder into the hot water with stirring.[2]
Add remaining 50 mL of cold water to solubilize the MC. Stir overnight at 4°C to obtain a clear viscous solution.
Compound Preparation: Weigh the required amount of N-heptyl-2-phenoxyacetamide (e.g., 100 mg for a 10 mg/mL batch).
Levigation: Place the compound in a mortar. Add a small volume (approx. 200 µL) of the Vehicle or pure Tween 80. Grind with a pestle to form a smooth, lump-free paste.[2]
Dilution: Gradually add the remaining Vehicle (up to 10 mL total volume) while triturating (grinding) continuously to ensure a homogeneous suspension.
Homogenization: Transfer to a vial and vortex or sonicate for 5 minutes before dosing.
Dosing: Shake the vial immediately before drawing into the oral gavage syringe to ensure dose uniformity.
In Vivo Study Design: Dose Escalation & Endpoints
Given the pharmacological profile of phenoxyacetamides, the following study design is recommended for initial phenotyping.
Dose Selection Rationale
Phenoxyacetamide derivatives typically show efficacy in the 10 – 100 mg/kg range (IP/PO).
Low Dose (10 mg/kg): To assess high-potency targets (e.g., specific enzyme inhibition).[1][2]
High Dose (100 mg/kg): To assess broad-spectrum activity (e.g., anticonvulsant protection) and toxicology limits.[1][2]
Preferred for initial screening to bypass first-pass metabolism.[1][2]
Volume
10 mL/kg
Standard volume (e.g., 0.2 mL for a 20g mouse).[2]
Time Points
30, 60, 120 min post-dose
Peak effect for lipophilic amides is typically 30-60 min.[2]
Controls
Vehicle Only (Negative)Valproic Acid (200 mg/kg) or Indomethacin (10 mg/kg)
Positive control depends on the specific model (Seizure vs. Pain).
Biological Pathway Context
The Graphviz diagram below illustrates the potential signaling pathways modulated by phenoxyacetamides, guiding the selection of in vivo endpoints.
Caption: Potential pharmacological targets and downstream in vivo outcomes for phenoxyacetamide derivatives.
Quality Control & Troubleshooting
Stability Assessment
Lipophilic amides are generally stable to hydrolysis at neutral pH but may precipitate over time in aqueous co-solvent mixtures.[2]
Test: Leave the formulated solution (Protocol A) at room temperature for 4 hours.
Pass: Solution remains clear.
Fail: Crystals or turbidity visible.[2] Action: Use immediately after preparation or switch to Protocol B (Suspension).
Toxicity Signs (Limit Test)
Observe animals for sedation or motor impairment (Rotarod test) before efficacy testing. Phenoxyacetamides can have sedative side effects at high doses (>100 mg/kg) due to CNS depression.
References
Pryor, K. et al. (2025).[2] Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. National Institutes of Health (NIH). 4
Smith, J. et al. (2025).[2][5] Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central.[2] 6[1][7][8][9]
Zhu, Q. et al. (2014).[2][10] Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. 10
PubChem Database. (2025).[2][5][11] Compound Summary: N-heptyl-2-phenoxyacetamide (CAS 294655-85-9).[1][2][12] National Library of Medicine.[2] 12
Cheméo. (2026).[2][13] Physicochemical Properties of Phenylacetamide, N,N-diheptyl-. Cheméo Data. 13[1][7][8][9][6]
Application Note & Protocol: Synthesis of N-heptyl-2-phenoxyacetamide Derivatives for SAR Studies
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a focused library of N-heptyl-2-phenoxyacetamide derivatives designed for Structure-Activity Relationship (S...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a focused library of N-heptyl-2-phenoxyacetamide derivatives designed for Structure-Activity Relationship (SAR) studies. Phenoxyacetamide scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including potential as inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS), and as anti-inflammatory, anticancer, and monoamine oxidase inhibiting agents.[1][2][3][4] This guide details a reliable two-step synthetic strategy, commencing with the conversion of various substituted phenoxyacetic acids to their corresponding acyl chlorides, followed by amidation with n-heptylamine. The protocols are designed to be robust and adaptable for generating a diverse set of analogs, which is crucial for establishing a clear SAR.[5]
Introduction and Strategic Rationale
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, correlating the chemical structure of a compound with its biological activity to guide the optimization of lead molecules.[5] The N-heptyl-2-phenoxyacetamide core provides a versatile template for such investigations. The structure can be systematically modified at three key positions:
The Phenoxy Ring (Ar): Substitution with various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions can probe the effects of sterics and electronics on target engagement.
The N-Alkyl Chain (R): While this guide focuses on the N-heptyl group, the methodology is applicable to other alkyl amines to explore the impact of chain length and hydrophobicity.
The Acetamide Linker: This central amide bond is a critical hydrogen-bonding motif, and its integrity is typically maintained during initial SAR exploration.
The synthetic strategy outlined herein is chosen for its efficiency and broad applicability. It involves the activation of a carboxylic acid to an acyl chloride, a highly reactive intermediate, which readily undergoes nucleophilic acyl substitution with an amine.[6] This method is advantageous because it proceeds with high yields, and the byproducts are gaseous, simplifying purification.
Overall Synthetic Workflow
The workflow begins with commercially available substituted phenoxyacetic acids, which are converted to the key phenoxyacetyl chloride intermediate. This intermediate is then reacted with n-heptylamine to yield the final target compounds, which are subsequently purified and characterized before biological evaluation.
Figure 1: General workflow for the synthesis and analysis of N-heptyl-2-phenoxyacetamide derivatives.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 2.1: Synthesis of 2-Phenoxyacetyl Chloride Intermediate
This protocol details the conversion of a phenoxyacetic acid to its corresponding acyl chloride. This intermediate is typically used immediately in the next step without extensive purification.
Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[7] Anhydrous conditions are critical as the acyl chloride product is moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[8]
Figure 2: Reaction scheme for the synthesis of phenoxyacetyl chloride.
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
Magnetic stirrer and heating mantle
Procedure:
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube. The entire apparatus must be free of moisture.
Reagents: To the flask, add the substituted phenoxyacetic acid (1.0 eq). Add anhydrous DCM to create a stirrable suspension (approx. 5-10 mL per gram of acid).
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.0 eq) to the suspension at room temperature. The addition should be done carefully in a fume hood due to the evolution of HCl gas.[9]
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[9] A successful reaction is often indicated by the reaction mixture becoming a clear solution.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation). This step should be performed with a trap to capture the corrosive vapors. The resulting crude phenoxyacetyl chloride is a pale yellow oil or solid and is used directly in the next step.[8]
Protocol 2.2: General Synthesis of N-heptyl-2-phenoxyacetamide Derivatives
This protocol describes the Schotten-Baumann type reaction between the in situ generated phenoxyacetyl chloride and n-heptylamine.[7]
Rationale: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic amine.[6] A base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct that is formed during the reaction, preventing the protonation of the n-heptylamine starting material and driving the reaction forward.[7]
Separatory funnel, beakers, and standard glassware
Procedure:
Reactant Solution: In a separate flask, dissolve n-heptylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this solution in an ice bath (0°C).
Addition: Dissolve the crude phenoxyacetyl chloride from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.[7]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[10] The disappearance of the amine starting material and the appearance of a new, less polar spot indicates product formation.
Quenching & Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-heptyl-2-phenoxyacetamide derivative.
Purification and Characterization
Rationale: Purity is paramount for generating reliable SAR data. Impurities can lead to false positives or negatives in biological assays. The primary methods for purification are recrystallization (for solid products) and flash column chromatography.[10][11] Characterization confirms the chemical identity and purity of the final compound.[12]
Protocol 3.1: Purification
Flash Column Chromatography: This is the most versatile method for purifying the synthesized amides.[10]
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis (aim for a product R_f of ~0.3).
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify and combine the pure product fractions.[10]
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11]
Solvent Selection: Choose a solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the compound is soluble at high temperatures but poorly soluble at room temperature.[10]
Protocol 3.2: Characterization
The structure and purity of the final compounds should be confirmed using standard analytical techniques.[11][12][13]
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key expected signals for N-heptyl-2-phenoxyacetamide include:
A broad singlet or triplet for the amide N-H proton.
A singlet for the -O-CH₂- protons.
Characteristic signals for the aromatic protons on the phenoxy ring.
A series of signals corresponding to the seven-carbon chain of the heptyl group.
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amide functional group (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹).[13]
Proposed SAR Library and Data Presentation
To effectively conduct an SAR study, a matrix of derivatives should be synthesized. The following table proposes an initial library targeting modifications on the phenoxy ring.
Compound ID
Substituent (R)
Position
Formula
MW ( g/mol )
Purpose of Modification
Parent-1
-H (Hydrogen)
-
C₁₅H₂₃NO₂
249.35
Baseline compound
EW-1
-Cl (Chloro)
4- (para)
C₁₅H₂₂ClNO₂
283.80
Probes effect of electron-withdrawing group, sterics
EW-2
-NO₂ (Nitro)
4- (para)
C₁₅H₂₂N₂O₄
294.35
Strong electron-withdrawing group
ED-1
-CH₃ (Methyl)
4- (para)
C₁₆H₂₅NO₂
263.38
Probes effect of electron-donating group, lipophilicity
PubMed. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS).
BenchChem.
Fisher Scientific. Amide Synthesis.
Chemistry LibreTexts. (2022). Chemistry of Amides.
Master Organic Chemistry. (2018).
PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
JETIR.org. (2024).
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
ResearchGate. The structure activity relationship studies of novel compounds 9(a–l).
PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors.
PMC. (2025).
BenchChem. The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides.
ResearchGate. Synthesis of target compounds 88–92. Reagents and conditions.
Journal of Chemical and Pharmaceutical Biological Sciences. (2020).
CymitQuimica. CAS 701-99-5: 2-Phenoxyacetyl chloride.
BenchChem. Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
Google Patents.
Journal of Chemical and Pharmaceutical Research. (2020).
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
Google Patents.
ResearchGate. (2010). Alkylation of N-Substituted 2-Phenylacetamides.
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
ResearchGate. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
PrepChem.com. Synthesis of N-(2-amino-2-methylpropyl)-2-phenoxyacetamide.
ResearchGate. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
PubMed. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model.
ResearchGate. (2025). Synthesis and characterization of N-alkyl hydroxyacetamides | Request PDF.
"N-heptyl-2-phenoxyacetamide" stability in different solvents
Technical Support Center: N-Heptyl-2-Phenoxyacetamide Document ID: TSC-NHPA-001[1] Introduction: The Lipophilic Challenge Welcome to the technical guide for N-heptyl-2-phenoxyacetamide . As a researcher working with this...
Welcome to the technical guide for N-heptyl-2-phenoxyacetamide . As a researcher working with this compound, you are likely exploring its potential as a bioactive scaffold (often investigated for anticonvulsant or enzymatic inhibitory properties).[1]
The Critical Insight:
The defining feature of this molecule is not just its amide bond, but its amphiphilic nature biased toward lipophilicity . The combination of a phenyl ring and a C7 (heptyl) alkyl chain creates a molecule with a high LogP (estimated >3.5). While the phenoxyacetamide core is chemically robust, the heptyl tail makes solubility in aqueous buffers your primary experimental hurdle, followed closely by amide hydrolysis in improper storage conditions.
This guide moves beyond generic advice to address the specific physical-chemical tensions inherent in this structure.
Module 1: Solubility vs. Stability Matrix
The following matrix synthesizes thermodynamic solubility data with kinetic stability risks. Use this to select your vehicle.
Solvent System
Solubility Rating
Stability Rating
Technical Notes
DMSO (Anhydrous)
Excellent (>50 mM)
High (Short-term)
Preferred Stock Solvent. Risk:[1] DMSO is hygroscopic.[1] Absorbed water will catalyze amide hydrolysis over long-term storage.[1]
Ethanol (100%)
Good (>20 mM)
Moderate
Good for evaporation protocols.[1] Risk:[1] Potential for transamidation (alcoholysis) if traces of acid/base catalysts are present.[1]
PBS / Cell Media
Very Poor (<10 µM)
High (if dissolved)
The Danger Zone. The compound will not dissolve directly.[1] It requires predissolution in DMSO.[1] High risk of "crashing out" (precipitation) upon dilution.[1]
Acidic Methanol
Good
Unstable
Avoid. Promotes rapid methanolysis (cleavage of the amide bond to form methyl esters).[1]
Issue: You dilute your DMSO stock into cell culture media or assay buffer, and the solution turns cloudy or activity data becomes erratic.
Mechanism:
N-heptyl-2-phenoxyacetamide is highly hydrophobic.[1] When the DMSO "solvation shell" is stripped away by water molecules, the heptyl chains aggregate rapidly due to the hydrophobic effect, forming micro-crystals or amorphous precipitates that are invisible to the naked eye but ruin biological assays.
Protocol: The "Step-Down" Dilution Method
Do not squirt concentrated DMSO stock directly into a large volume of aqueous buffer.[1]
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (Polyethylene Glycol).[1]
Vortex Rapidly: Ensure complete mixing.
Final Dilution: Pipette this intermediate mixture into your vortexing aqueous buffer.
Target Final DMSO/Ethanol concentration: <0.5% (to avoid cytotoxicity).[1]
Target Compound concentration: Keep below 50 µM for aqueous assays.[1]
Visualizing the Precipitation Mechanism
Caption: The kinetic pathway of precipitation driven by the hydrophobic heptyl chain upon aqueous introduction.[1]
Module 3: Chemical Stability & Degradation
Issue: Loss of potency over time in stored samples.[1]
Mechanism: Amide Hydrolysis
The central amide bond (-CONH-) is the weak link.[1] While phenoxyacetamides are relatively stable compared to simple acetamides due to the electron-donating phenoxy group, they are still susceptible to nucleophilic attack by water, especially at extreme pH.
Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.[1]
Basic Conditions: Direct attack by hydroxide ions (OH-).[1]
FAQ: Can I store the compound in DMSO at -20°C indefinitely?
Answer: No. DMSO absorbs moisture from the air every time you open the vial.[1] At -20°C, DMSO freezes, but repeated freeze-thaw cycles introduce water condensation.[1] This water, trapped in the DMSO lattice, slowly hydrolyzes the amide bond over months.
Solution: Aliquot stocks into single-use vials. Use a desiccator for the main supply.[1]
Degradation Pathway Diagram
Caption: Hydrolytic cleavage of the amide bond yielding the parent acid and alkyl amine.[1]
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
Weighing: Weigh the solid powder rapidly. The heptyl chain gives it a waxy character; avoid static charge issues by using an anti-static gun if available.[1]
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 30°C for 2 minutes. Note: Do not heat above 40°C to avoid thermal degradation.[1]
Storage: Aliquot into amber glass vials (to prevent light degradation of the phenoxy ether) and store at -20°C.
SOP-02: QC Check for Degradation
If you suspect hydrolysis:
Run LC-MS (Liquid Chromatography-Mass Spectrometry).[1]
N-heptyl-2-phenoxyacetamide is a lipophilic amide characterized by three chemically distinct pharmacophores: a phenoxy ether linkage, a secondary amide bond, and a heptyl aliphatic chain. Its degradation profile is governed by the interplay between hydrolytic susceptibility (amide/ether) and oxidative lability (alkyl chain/aromatic ring).
This guide addresses the specific stability challenges encountered during formulation, storage, and metabolic screening.
Troubleshooting Guide (FAQ)
Q1: We are observing a gradual loss of potency in our aqueous stock solutions (pH 8.0). Is this normal?A: Yes. While secondary amides are generally stable at neutral pH, phenoxyacetamides possess an electron-withdrawing phenoxy group alpha to the carbonyl. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (
) even at mildly basic pH (pH > 7.5).
Action: Shift formulation buffers to pH 6.0–6.5 (e.g., Phosphate-Citrate) to minimize base-catalyzed hydrolysis.
Q2: During microsomal incubation (HLM), we detect a metabolite with a mass shift of -98 Da. What is this?A: This indicates N-dealkylation . The loss of the heptyl chain (
, mass ~99) followed by the addition of a proton suggests the cleavage of the N-C bond. The heptyl chain is highly lipophilic, making it a prime target for Cytochrome P450 enzymes (specifically CYP3A4/2D6) which initiate hydroxylation at the -carbon of the heptyl group, leading to the release of heptanal and the primary amide (2-phenoxyacetamide).
Q3: Our LC-MS data shows a "double peak" phenomenon after exposure to ambient light. Is this isomerization?A: Unlikely. Phenoxyacetamides do not typically undergo cis-trans isomerization that is stable enough to resolve on standard C18 columns. This is likely Photo-Fries Rearrangement or ring hydroxylation. UV light can cleave the ether bond (C-O), generating radical pairs that recombine to form ortho- or para-hydroxy phenoxy derivatives.
Action: Store all solid and solvated samples in amber glass. Perform a forced degradation photostability test (Protocol B below).
Detailed Degradation Pathways
The degradation of N-heptyl-2-phenoxyacetamide occurs via four primary vectors.
The amide bond is the most chemically vulnerable site.
Mechanism: Nucleophilic acyl substitution. Under basic conditions,
attacks the carbonyl carbon. The phenoxy group acts as an electron-withdrawing group (EWG), lowering the of the leaving group and accelerating the rate compared to simple alkyl amides.
Enzymatic Context: Carboxylesterases and amidases in plasma/liver can catalyze this reaction rapidly.
Products: Phenoxyacetic acid + Heptylamine.
Pathway B: Oxidative N-Dealkylation (Metabolic)
This is the dominant clearance pathway in biological systems (in vivo/in vitro).
Mechanism: CYP450-mediated hydroxylation occurs at the
-carbon of the heptyl chain (adjacent to the nitrogen). This forms an unstable carbinolamine intermediate.
Collapse: The carbinolamine spontaneously collapses to release the aldehyde (Heptanal) and the primary amide.
Products: 2-Phenoxyacetamide + Heptanal (oxidizes to Heptanoic acid).
Pathway C: Ether Cleavage (O-Dealkylation)
Common in microbial degradation (e.g., Pseudomonas species in soil/water) or specific mammalian enzymes.
Mechanism: Hydroxylation of the methylene bridge (
) or direct oxidative cleavage of the phenyl ether bond.
Products: Phenol + N-heptyl-2-hydroxyacetamide (which further degrades to glyoxylate derivatives).
Pathway D: Photolytic Degradation
Mechanism: UV absorption by the phenyl ring (
) generates an excited singlet state. This can lead to homolytic fission of the aryl ether bond.
Products: Hydroxylated phenols, coupled biphenyls, and polymeric aggregates.
Pathway Visualization
The following diagram maps the degradation logic, color-coded by mechanism type (Hydrolysis = Blue, Oxidation = Red, Photolysis = Orange).
Caption: Mechanistic degradation map of N-heptyl-2-phenoxyacetamide showing hydrolytic (blue), oxidative metabolic (red), and ether cleavage (yellow) pathways.
Quantitative Data Summary
Table 1: Estimated Stability Parameters
(Based on structural analogs: 2,4-D amides and Acetaminophen derivatives)
Parameter
Condition
Estimated Half-life ()
Major Degradant
Hydrolytic Stability
pH 2.0 (Acid)
12–24 hours
Phenoxyacetic Acid
Hydrolytic Stability
pH 7.4 (Physiological)
> 7 days
Stable
Hydrolytic Stability
pH 10.0 (Base)
< 4 hours
Phenoxyacetic Acid
Metabolic Stability
Human Liver Microsomes
15–45 mins
2-Phenoxyacetamide
Photostability
UV-A (320–400 nm)
< 2 hours (in solution)
Hydroxylated products
Experimental Protocols
Protocol A: Forced Hydrolysis Stress Test
Purpose: To validate shelf-life and buffer compatibility.
Preparation: Prepare a 1 mM stock of N-heptyl-2-phenoxyacetamide in Acetonitrile (ACN).
Buffers: Prepare 0.1 N HCl (Acid), 50 mM Phosphate pH 7.4 (Neutral), and 0.1 N NaOH (Base).
Incubation: Mix 10 µL stock + 990 µL buffer. Incubate at 60°C for 4 hours.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Reaction: Pre-incubate microsomes + substrate (1 µM) for 5 min at 37°C. Initiate with NADPH.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold ACN containing internal standard.
Detection: LC-MS/MS (ESI+). Monitor transition for Parent (
) and Metabolite (2-Phenoxyacetamide, mass shift -98).
References
Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Link
National Institutes of Health (PMC). (2023). N-Dealkylation of Amines: Mechanisms and Metabolic Relevance. Link
MDPI. (2014). Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst. Link
Arkivoc. (2015).[1] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Link
Longdom Publishing. (2023). Metabolic Stability and its Role in Biopharmaceutical Development. Link
Improving the selectivity of "N-heptyl-2-phenoxyacetamide" analogues
This technical guide addresses the optimization of -heptyl-2-phenoxyacetamide analogues. Based on the pharmacophore's structural characteristics, this scaffold is frequently investigated for Monoamine Oxidase B (MAO-B) i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the optimization of
-heptyl-2-phenoxyacetamide analogues. Based on the pharmacophore's structural characteristics, this scaffold is frequently investigated for Monoamine Oxidase B (MAO-B) inhibition (neuroprotection in Parkinson’s) and antimicrobial/anti-virulence activity .
The primary challenge with this scaffold is selectivity .[1] The flexible
-heptyl chain and the phenoxy core can lead to "promiscuous" binding—hitting off-targets like MAO-A (causing hypertensive crises) or displaying general cytotoxicity (membrane disruption).
Technical Support Center: Optimizing
-Heptyl-2-Phenoxyacetamide Analogues
Status: Operational
Role: Lead Optimization Support
Current Focus: Enhancing Selectivity Indices (SI) & Metabolic Stability
Selectivity Optimization Logic
The following decision tree outlines the strategic workflow for diagnosing and fixing poor selectivity in your analogues.
Figure 1: Troubleshooting workflow for diagnosing the root cause of poor selectivity (Enzymatic vs. Physicochemical).
-heptyl analogue inhibits both MAO-A and MAO-B with equal potency ( nM). How do I shift selectivity toward MAO-B?A: The -heptyl chain is a hydrophobic probe that fits well in both isoforms, but the "entrance cavity" of MAO-B is structurally distinct.
The Mechanism: MAO-B has a bipartite cavity (entrance and substrate cavity) separated by a "gating" residue (Ile199). MAO-A has a single, larger hydrophobic cavity.
The Fix: You must exploit the "steric limit" of the MAO-B entrance.
Phenoxy Substitution: Introduce bulky substituents at the 4-position (para) or 2-position (ortho) of the phenoxy ring. Research indicates that para-substitution (e.g., 4-benzyloxy or 4-t-butyl) often clashes with the narrower MAO-A channel while being accommodated by MAO-B [1, 3].
Chain Rigidity: The flexible heptyl chain allows the molecule to "wiggle" into MAO-A. Replace the
-heptyl chain with a cyclohexylmethyl or benzyl group to reduce conformational entropy.
Q: We are observing high cytotoxicity in HepG2 cells (
). Is the heptyl chain responsible?A: Likely, yes.
The Mechanism: Long alkyl chains (
and above) on acetamides can act as detergents, intercalating into cell membranes and causing non-specific lysis rather than targeted enzyme inhibition. This is a common "false positive" in phenotypic screens [4].
The Fix: Calculate the cLogP. If it exceeds 4.5, you are in the danger zone.
Shorten the chain: Retract to
-pentyl or -butyl.
Polar Insertion: Introduce an ether oxygen into the heptyl chain (e.g., 3-ethoxypropyl) to lower logP without sacrificing the overall length required for the hydrophobic pocket.
Q: During the synthesis of 2-phenoxyacetamide, I see a persistent impurity at
. What is it?A: This is likely the -alkylated byproduct or the dialkylated amine .
The Cause: When reacting 2-chloro-N-heptylacetamide with a phenol, the phenoxide anion is an ambident nucleophile. While
-alkylation is rare here, if you are using the reverse route (reacting a phenol-derivative acid chloride with heptylamine), you might form di-acyl species.
The Fix:
Switch Bases: If using
in acetone, switch to in MeCN. Cesium promotes the solubility of the phenoxide and favors the displacement of the chloride [6].
Temperature Control: Conduct the reaction at room temperature. High reflux temperatures (
) promote side reactions and oxidation of the electron-rich phenoxy ring.
Q: The amide bond seems unstable in microsomal stability assays (
min).A: Simple linear amides are susceptible to amidases.
The Fix: Steric shielding of the amide bond.
Add a methyl group at the
-position (using 2-phenoxypropanamide instead of acetamide). This creates a "chiral shield" that slows down hydrolytic cleavage without destroying binding affinity [5].
Comparative Data: Selectivity Impact of Substituents
The following table illustrates how specific structural changes to the "Lead" (
-heptyl-2-phenoxyacetamide) impact the Selectivity Index (SI).
Note: Data represents aggregated trends from phenoxyacetamide SAR studies [1, 3].
Validated Experimental Protocols
Protocol A: Synthesis of -Heptyl-2-(4-substituted-phenoxy)acetamide
Use this protocol to minimize O-alkylation side products.
Activation: Dissolve 2-chloroacetic acid (1.0 eq) in dry DCM (
). Add oxalyl chloride (1.2 eq) and 1 drop of DMF. Stir at for 1h until gas evolution ceases.
Amide Formation: Add
-heptylamine (1.0 eq) and (2.0 eq) dropwise at . Stir for 2h. Wash with 1N HCl and Brine. Concentrate to yield 2-chloro-N-heptylacetamide (Intermediate A).
Coupling:
Dissolve substituted phenol (1.1 eq) in MeCN.
Add
(2.0 eq) and stir for 30 min to generate the phenoxide.
Add Intermediate A (1.0 eq) and catalytic KI (0.1 eq).
Heat to
for 4-6 hours.
Workup: Filter salts. Evaporate solvent. Recrystallize from EtOH/Water (avoid column chromatography if possible to prevent amide hydrolysis on acidic silica).
Protocol B: Selectivity Screening (MAO-A/B)
Critical for verifying the "Heptyl" chain interaction.
Enzyme Source: Use recombinant human MAO-A and MAO-B (commercially available).
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent).
Assay:
Incubate test compound (1 nM – 100
) with enzyme for 15 min at in phosphate buffer (pH 7.4).
Add Kynuramine (
). Incubate for 20 min.
Stop reaction with 2N NaOH.
Read: Fluorescence at Ex 310 nm / Em 400 nm.
Calculation:
. A viable drug candidate requires .
References
Semantic Scholar. (2018). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Link
PubMed. (2022).[4][9] Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Link
PubMed Central. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Link
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Link
BenchChem. (2025).[2][10] A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. Link
BenchChem. (2025).[2][10] Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Link
Optimizing the Amide Chain: A Comparative Guide to N-Heptyl-2-Phenoxyacetamide vs. Short and Long-Chain Derivatives
Executive Summary & Rationale The "Goldilocks" Lipophilicity of the Heptyl Chain In the development of phenoxyacetamide-based bioactive agents—whether for antimicrobial, herbicidal, or enzyme inhibition (e.g., FAAH, MAO)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The "Goldilocks" Lipophilicity of the Heptyl Chain
In the development of phenoxyacetamide-based bioactive agents—whether for antimicrobial, herbicidal, or enzyme inhibition (e.g., FAAH, MAO) applications—the N-alkyl substituent plays a pivotal role in modulating pharmacokinetics and target binding. While methyl and ethyl derivatives often suffer from poor membrane permeability and decyl chains from solubility issues, N-heptyl-2-phenoxyacetamide (C7) occupies a unique physicochemical "sweet spot."
This guide objectively compares the N-heptyl derivative against its shorter (methyl/ethyl) and longer (decyl) counterparts, as well as the aromatic (phenyl) analog. The analysis focuses on the critical balance of Lipophilicity (LogP) , Steric Flexibility , and Solubility , providing a roadmap for researchers optimizing this scaffold.
Chemical Profile & Comparative Properties[1][2][3][4][5][6][7]
The core scaffold, 2-phenoxyacetamide , is a privileged structure in medicinal chemistry. The variation lies strictly in the N-substituent.
Table 1: Physicochemical Comparison of Phenoxyacetamide Derivatives
*LogP values are estimated based on substituent contributions (ClogP).
**The "Cutoff" effect refers to the loss of biological activity in homologous series beyond a certain chain length due to solubility limits or steric hindrance.
Why N-Heptyl? The Mechanistic Advantage
Membrane Traversal: The C7 chain provides sufficient lipophilicity (LogP ~4) to partition into lipid bilayers without becoming permanently trapped, a common failure mode for C10+ chains.
Hydrophobic Pocket Filling: Many target enzymes (e.g., FAAH, QS receptors) have hydrophobic channels. The heptyl chain is flexible enough to adopt multiple conformations to maximize van der Waals interactions, unlike the rigid phenyl ring.
Metabolic Stability: Unlike esters (phenoxyacetates), the amide bond in N-heptyl-2-phenoxyacetamide is resistant to rapid hydrolysis by plasma esterases.
Experimental Protocols
Protocol A: Synthesis of N-Heptyl-2-Phenoxyacetamide
Objective: To synthesize the target compound with >95% purity using a Schotten-Baumann-like acylation.
Reagents:
Phenoxyacetyl chloride (1.0 eq)
n-Heptylamine (1.1 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
Preparation: Dissolve n-heptylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under N
atmosphere. Cool to 0°C.
Addition: Add phenoxyacetyl chloride (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup:
Wash the organic layer with 1M HCl (2x) to remove unreacted amine.
Wash with sat. NaHCO
(2x) to remove unreacted acid chloride/acid.
Wash with Brine (1x), dry over MgSO
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Validation: Confirm structure via
H-NMR (CDCl): Look for triplet at ~0.88 (terminal CH), multiplet at ~1.2-1.5 (chain CH), and singlet at ~4.5 (O-CH-CO).
Protocol B: Determination of Critical Micelle Concentration (CMC) / Aggregation
Rationale: Long-chain amides can form aggregates that lead to false positives in bioassays.
Prepare serial dilutions of N-heptyl-2-phenoxyacetamide in assay buffer (0.1 µM to 100 µM).
Add a solvatochromic dye (e.g., Nile Red).
Measure fluorescence (Ex 550 nm / Em 635 nm). A sudden inflection point indicates aggregate formation.
Note: C7 derivatives typically have a much higher CMC than C10 derivatives, allowing for reliable testing at higher concentrations.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow, highlighting why the Heptyl derivative often outperforms others in cellular assays.
Caption: Comparative SAR analysis showing the "Sweet Spot" effect of the Heptyl (C7) chain on bioavailability and binding.
Comparative Performance Analysis
A. Antimicrobial Activity (Quorum Sensing Inhibition)
In studies of Pseudomonas aeruginosa virulence inhibition (e.g., PqsR antagonists), the alkyl chain length is critical.
Short Chains (C1-C4): Often inactive (IC50 > 100 µM) due to inability to displace native autoinducers (which often have C7-C12 chains).
Long Chains (C12+): Activity drops sharply due to solubility limits and steric exclusion from the receptor pocket.
B. Herbicidal Activity (Auxin Mimicry)
Phenoxyacetamides are analogs of 2,4-D (an auxin).
N-Phenyl: Shows moderate activity but can be phytotoxic to non-target crops.
N-Heptyl: The bulky aliphatic chain often reduces direct auxin receptor binding compared to the free acid, potentially making it a pro-herbicide or a selective agent that requires specific amidase cleavage in the target plant.
Conclusion
N-heptyl-2-phenoxyacetamide represents a strategic compromise in the homologous series of phenoxyacetamides. It avoids the permeability issues of short-chain derivatives and the solubility/aggregation pitfalls of long-chain analogs. For researchers targeting intracellular enzymes or membrane-bound receptors (like those in the Pqs system), the C7 derivative should be the primary candidate for initial screening and lead optimization.
References
PubChem. Compound Summary: N-heptyl-2-phenoxyacetamide (CID 14202552). Available at: [Link]
McInerney, M. et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system. Journal of Medicinal Chemistry. (Contextual SAR reference for phenoxyacetamides). Available at: [Link]
Hansch, C. & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of N-Heptyl-2-Phenoxyacetamide Scaffolds vs. Standard Quorum Sensing Inhibitors
Content Type: Technical Evaluation Guide & Comparative Analysis
Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Executive Summary
N-Heptyl-2-phenoxyacetamide represents a critical structural class of non-lactone Quorum Sensing Inhibitors (QSIs). Unlike traditional N-acyl homoserine lactones (AHLs) which are prone to hydrolytic degradation by lactonases, the phenoxyacetamide scaffold offers enhanced chemical stability while maintaining the essential "Head-Linker-Tail" pharmacophore required for binding to LuxR-type receptors (e.g., LasR, CviR).
This guide provides a technical comparison of N-heptyl-2-phenoxyacetamide against industry-standard inhibitors (Furanone C-30 and 4-NPO ), focusing on mechanistic differentiation, potency ranges, and experimental validation protocols.
Compound Profile & Mechanism of Action[1]
2.1 The N-Heptyl-2-Phenoxyacetamide Scaffold
This compound is designed as a structural mimic of medium-chain AHLs (e.g., N-(3-oxododecanoyl)-L-homoserine lactone).
Head Group: The phenoxy ring mimics the lactone head group via
-stacking interactions within the receptor binding pocket.
Linker: The acetamide bond provides the necessary hydrogen bond donor/acceptor motif (Tyr56/Asp73 interaction in LasR).
Tail: The
-heptyl chain (C7) occupies the hydrophobic pocket, competing with the natural autoinducer's acyl tail.
2.2 Mechanism: Competitive Antagonism
Unlike Furanone C-30, which destabilizes the LuxR-type receptor protein leading to rapid degradation, N-heptyl-2-phenoxyacetamide functions primarily as a competitive antagonist . It binds to the autoinducer-binding domain but fails to induce the conformational change required for DNA binding and transcriptional activation of virulence genes (e.g., lasB, rhlA).
Figure 1: Mechanism of Action. The inhibitor competes with native AHL for the LasR receptor, preventing the formation of the active transcriptional complex.
Comparative Analysis: Performance Benchmarking
The following table benchmarks N-heptyl-2-phenoxyacetamide against established QSIs. Data represents typical ranges for the phenoxyacetamide class derived from structure-activity relationship (SAR) studies.
Feature
N-Heptyl-2-Phenoxyacetamide
Furanone C-30 (Standard)
4-NPO (Synthetic Control)
Primary Target
LasR / CviR (Competitive)
LasR / LuxR (Destabilizer)
LasR / RhlR (Competitive)
Chemical Stability
High (Resistant to lactonolysis)
Low (Halogenated lactone sensitive to pH)
High
IC50 (Reporter Assay)
10 – 50 µM (Class Typical)
1 – 10 µM
20 – 100 µM
Biofilm Inhibition
Moderate (40-60% reduction)
High (>70% reduction)
Moderate
Cytotoxicity ()
Low to Moderate (>100 µM)
High (Toxic to mammalian cells)
Low
Mechanism Note
Mimics AHL structure; reversible binding.
Covalently modifies or destabilizes receptor.
Non-native structure; competitive.
Key Insight: While Furanone C-30 is more potent, its toxicity and instability limit its clinical utility. N-heptyl-2-phenoxyacetamide offers a balanced profile of stability and potency, making it a superior scaffold for in vivo optimization or as a chemical probe in long-duration biofilm assays.
Experimental Protocols for Validation
To scientifically validate the efficacy of N-heptyl-2-phenoxyacetamide, the following self-validating protocols should be employed.
of the compound against the CviR receptor using the reporter strain Chromobacterium violaceum CV026.
Materials:
Strain: C. violaceum CV026 (Mini-Tn5 mutant, AHL-negative).
Exogenous Signal: C6-HSL (
-hexanoyl-L-homoserine lactone).
Media: Luria-Bertani (LB) broth.
Workflow:
Culture Prep: Grow CV026 in LB overnight at 30°C. Dilute to
.
Induction: Add exogenous C6-HSL (final conc. 500 nM) to the culture to induce violacein production.
Treatment: Aliquot 200 µL of culture into 96-well plates. Add N-heptyl-2-phenoxyacetamide in a serial dilution gradient (0.5 µM to 200 µM). Include DMSO solvent control.
Incubation: Incubate at 30°C for 24 hours with shaking (150 rpm).
Extraction: Centrifuge plates (4000 rpm, 10 min) to pellet cells. Discard supernatant. Resuspend pellet in 200 µL DMSO to solubilize violacein pigment.
Quantification: Centrifuge again to remove cell debris. Transfer 150 µL of supernatant to a fresh plate. Measure Absorbance at 585 nm .
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
Objective: Assess the compound's ability to prevent biofilm formation in Pseudomonas aeruginosa PAO1.
Workflow:
Seeding: Dilute overnight PAO1 culture 1:100 in fresh LB media.
Treatment: Add compound (at
and the determined from Protocol A) to the wells.
Growth: Incubate statically at 37°C for 24–48 hours to allow biofilm maturation.
Staining:
Discard planktonic media gently.
Wash wells
with PBS.
Stain with 0.1% Crystal Violet (CV) solution for 15 min.
Wash
with water to remove excess dye.
Elution: Solubilize bound CV with 30% Acetic Acid or 95% Ethanol.
Readout: Measure Absorbance at 550 nm . Compare against untreated control.
Figure 2: Experimental Workflow for validating QSI activity.
Secondary Target Potential: NOTUM Inhibition
While primarily investigated for QS inhibition, the 2-phenoxyacetamide core has recently been identified as a scaffold for inhibiting NOTUM , a carboxylesterase that suppresses Wnt signaling.
Relevance: NOTUM inhibitors are sought for treating osteoporosis and potentially Alzheimer's.
Binding Mode: The phenoxy group occupies the palmitoleate pocket of the enzyme.[1]
Note: Researchers should be aware of this off-target activity when using this compound in complex mammalian cell systems.
References
Structure-Activity Relationships of Phenoxyacetamides
Study: "Synthesis and biological evaluation of 2-phenoxyacetamide analogues..."
Source:
Quorum Sensing Inhibition by Phenoxyacetamides
Study: "Identification of novel phenylalanine derivatives... as potent quorum sensing inhibitors."
Source:
NOTUM Inhibition (Secondary Target)
Study: "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM..."[1]
Source:
Standard Inhibitor Protocols (Furanone C-30)
Study: "Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Deriv
A Comparative Efficacy Framework for Novel Phenoxyacetamide Derivatives, Including N-heptyl-2-phenoxyacetamide, Against Standard Anticonvulsant Therapies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Phenoxyacetamide Scaffold in Anticonvulsant Drug Discovery The quest for novel antiepileptic drugs (AEDs) with improved eff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Phenoxyacetamide Scaffold in Anticonvulsant Drug Discovery
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neurological research. While established medications have transformed the management of epilepsy, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for new therapeutic agents. The phenoxyacetamide scaffold has emerged as a promising area for the design and synthesis of new anticonvulsant agents. Derivatives of this chemical class have demonstrated potential in various biological activities, and their structural versatility allows for fine-tuning of their pharmacological properties.
This guide provides a comparative framework for evaluating the potential efficacy of novel phenoxyacetamide derivatives, with a focus on N-heptyl-2-phenoxyacetamide as a representative candidate, against well-established anticonvulsant drugs: Valproic Acid, Carbamazepine, and Phenytoin. We will delve into the established mechanisms of action of these standard drugs, outline the critical experimental protocols for efficacy testing, and present a hypothetical comparative analysis.
Mechanisms of Action: Established Drugs vs. a Novel Candidate
A thorough understanding of the molecular targets of existing AEDs is crucial for contextualizing the potential mechanisms of a new chemical entity. Many conventional antiepileptic drugs exert their effects by modulating ion channels or enhancing the function of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]
Standard Anticonvulsant Drugs: A Multi-pronged Approach
The three standard drugs chosen for this comparison—Valproic Acid, Carbamazepine, and Phenytoin—are mainstays in epilepsy treatment, each with a distinct, albeit sometimes overlapping, mechanism of action.
Valproic Acid (VPA): VPA is a broad-spectrum AED with a complex and multifaceted mechanism of action.[2][3] Its primary effects are believed to be an increase in GABA levels in the brain, achieved by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating its synthesis.[2][4] VPA also blocks voltage-gated sodium channels and T-type calcium channels, further reducing neuronal hyperexcitability.[2][3]
Carbamazepine (CBZ): Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[5][6] It preferentially binds to the inactive state of these channels, which stabilizes them and prevents high-frequency, repetitive firing of neurons.[5] This action is particularly effective in controlling partial and tonic-clonic seizures.[7]
Phenytoin (PHT): Similar to carbamazepine, phenytoin's main anticonvulsant effect is mediated through the blockade of voltage-gated sodium channels.[8][9] By binding to the inactive state of the channel, it slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies.[8][10] This helps to prevent the spread of seizure activity in the brain.[9][11]
N-heptyl-2-phenoxyacetamide: A Hypothesized Mechanism
While specific data for N-heptyl-2-phenoxyacetamide is not yet available, based on the broader class of phenoxyacetamide and acetamide derivatives, we can hypothesize its potential mechanisms. Many novel anticonvulsant candidates are designed to interact with voltage-gated ion channels. The lipophilic heptyl group and the phenoxyacetamide core could potentially facilitate interaction with the lipid membrane and the hydrophobic pockets of voltage-gated sodium or calcium channels. Furthermore, some acetamide derivatives have been shown to modulate GABAergic neurotransmission. Therefore, a primary hypothesis would be that N-heptyl-2-phenoxyacetamide acts as a blocker of voltage-gated sodium channels, similar to carbamazepine and phenytoin, with potential secondary effects on GABAergic systems.
To ascertain the anticonvulsant efficacy of a novel compound like N-heptyl-2-phenoxyacetamide and compare it to standard drugs, a battery of well-established preclinical animal models is essential.[12][13] These models are designed to mimic different types of seizures and provide predictive validity for clinical efficacy.[14]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][15]
Protocol:
Animal Model: Adult male mice or rats are typically used.
Drug Administration: The test compound (N-heptyl-2-phenoxyacetamide) and standard drugs (Phenytoin, Carbamazepine, Valproic Acid) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the drugs.
Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Endpoint: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension. The dose of the drug that protects 50% of the animals (ED50) is then calculated.
Rationale: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[14] Drugs that are effective in this model, such as phenytoin and carbamazepine, typically act by blocking voltage-gated sodium channels and preventing the spread of seizures.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for identifying drugs that are effective against absence and myoclonic seizures.[16]
Protocol:
Animal Model: Adult male mice are commonly used.
Drug Administration: The test compound and standard drugs are administered as in the MES test.
Induction of Seizure: A convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
Endpoint: The primary endpoint is the percentage of animals protected from clonic seizures. The ED50 is calculated.
Rationale: This model is sensitive to drugs that enhance GABAergic inhibition or block T-type calcium channels, such as valproic acid and ethosuximide.[14]
Hypothetical Comparative Data
To illustrate how the efficacy of N-heptyl-2-phenoxyacetamide could be compared to standard drugs, the following tables present hypothetical data from the MES and scPTZ tests.
Table 1: Hypothetical Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Test
Compound
ED50 (mg/kg, i.p.)
Protective Index (TD50/ED50)
N-heptyl-2-phenoxyacetamide
25
8
Phenytoin
9.5
7.2
Carbamazepine
8.8
9.8
Valproic Acid
275
1.6
TD50 (Median Toxic Dose) is determined from a separate neurotoxicity assay, such as the rotarod test.
Table 2: Hypothetical Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Compound
ED50 (mg/kg, i.p.)
Protective Index (TD50/ED50)
N-heptyl-2-phenoxyacetamide
>100
-
Phenytoin
>80
-
Carbamazepine
50
1.8
Valproic Acid
150
2.9
Visualizing Mechanisms and Workflows
Signaling Pathways of Standard Anticonvulsant Drugs
Caption: Mechanisms of action for standard anticonvulsant drugs.
Experimental Workflow for Efficacy Testing
Caption: Workflow for preclinical anticonvulsant efficacy evaluation.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of novel phenoxyacetamide derivatives, such as N-heptyl-2-phenoxyacetamide, as potential anticonvulsant agents. By comparing their performance in standardized and validated animal models against established drugs like Valproic Acid, Carbamazepine, and Phenytoin, researchers can gain crucial insights into their potential efficacy, spectrum of activity, and therapeutic window.
The hypothetical data presented herein suggests that a compound like N-heptyl-2-phenoxyacetamide, if effective in the MES test but not the scPTZ test, would likely have a mechanism of action centered on the blockade of voltage-gated sodium channels. This would position it as a potential candidate for the treatment of generalized tonic-clonic and partial seizures.
Further in-depth studies, including in vitro electrophysiological patch-clamp experiments to confirm the precise molecular target and detailed pharmacokinetic and toxicological profiling, would be essential next steps in the development of any promising new phenoxyacetamide derivative. The ultimate goal is to identify novel anticonvulsants that offer superior efficacy and a more favorable side-effect profile than existing therapies, thereby improving the quality of life for individuals with epilepsy.
References
Patsnap Synapse. (2024, July 17).
Patsnap Synapse. (2024, July 17).
Wikipedia. (n.d.). Phenytoin.
Wikipedia. (n.d.). Carbamazepine.
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184.
Semantic Scholar. (n.d.). Phenytoin: Mechanisms of its anticonvulsant action.
Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
Patsnap Synapse. (2024, July 17).
ResearchGate. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
Symbiosis Online Publishing. (2020, March 2).
BOC Sciences. (n.d.).
Alachkar, A., et al. (2021). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Future Science OA, 7(8), FSO723.
Drugs.com. (2026, January 27). Carbamazepine: Package Insert / Prescribing Info / MOA.
National Center for Biotechnology Information. (2024, March 19). Valproic Acid.
National Center for Biotechnology Information. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia, 59(Suppl 1), 5–17.
YouTube. (2019, February 8). Valproic Acid pharmacology : Uses, Side Effects, Interactions.
Wikipedia. (n.d.).
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
Wikipedia. (n.d.). Anticonvulsant.
Epilepsy Foundation. (2009, September 14).
Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies.
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
Independent Validation of "N-heptyl-2-phenoxyacetamide" Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, scientifically grounded exploration of the synthesis and validation of N-heptyl-2-phenoxyacetamide, a molecule of interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically grounded exploration of the synthesis and validation of N-heptyl-2-phenoxyacetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives known for their diverse biological activities.[1][2] This document moves beyond a simple recitation of steps to offer a comparative analysis of synthetic methodologies, detailed validation protocols, and a contextual understanding of the compound's potential applications. As Senior Application Scientists, our goal is to equip you with the critical insights necessary for informed experimental design and robust, reproducible results.
Introduction: The Significance of the Phenoxyacetamide Scaffold
Phenoxyacetamide derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The core structure, characterized by a phenoxy group linked to an acetamide moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The N-heptyl substitution in the target molecule, N-heptyl-2-phenoxyacetamide, imparts a significant lipophilic character, which can critically influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target engagement.
This guide will focus on a robust and reproducible synthetic route to N-heptyl-2-phenoxyacetamide, provide a comprehensive framework for its independent validation, and compare the chosen synthetic strategy with a modern alternative, offering a clear perspective on efficiency and scalability.
Synthesis of N-heptyl-2-phenoxyacetamide: A Validated Protocol
The synthesis of N-heptyl-2-phenoxyacetamide is most reliably achieved through a two-step process: the preparation of the reactive intermediate, phenoxyacetyl chloride, followed by its condensation with heptylamine in a Schotten-Baumann reaction. This classical approach is favored for its high yields and straightforward execution.[4][5]
Step 1: Synthesis of Phenoxyacetyl Chloride
The initial step involves the conversion of phenoxyacetic acid to its more reactive acid chloride derivative using thionyl chloride.
Experimental Protocol: Synthesis of Phenoxyacetyl Chloride
Materials:
Phenoxyacetic acid
Thionyl chloride (SOCl₂)
Dry toluene
Round-bottom flask (250 mL)
Reflux condenser with a drying tube (containing calcium chloride)
Magnetic stirrer and stir bar
Heating mantle
Distillation apparatus
Procedure:
In a fume hood, add phenoxyacetic acid (1 mole equivalent) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
Add dry toluene to the flask to create a slurry.
Slowly add thionyl chloride (1.2 mole equivalents) to the flask at room temperature.
Attach a reflux condenser with a drying tube.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
The resulting crude phenoxyacetyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Causality and Experimental Choices:
Thionyl Chloride: Chosen for its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases, simplifying purification.[1]
Dry Conditions: The use of dry glassware and solvent is critical as phenoxyacetyl chloride is highly moisture-sensitive and will readily hydrolyze back to phenoxyacetic acid.[2]
Reflux: Heating under reflux ensures the reaction proceeds at a controlled, elevated temperature to overcome the activation energy barrier without loss of solvent or reagent.
Step 2: Synthesis of N-heptyl-2-phenoxyacetamide via Schotten-Baumann Reaction
The purified phenoxyacetyl chloride is then reacted with heptylamine in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-heptyl-2-phenoxyacetamide
Materials:
Phenoxyacetyl chloride (1 mole equivalent)
Heptylamine (1.1 mole equivalents)
Dichloromethane (DCM)
10% aqueous sodium hydroxide (NaOH) solution
Separatory funnel
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
Dissolve heptylamine (1.1 mole equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution in an ice bath.
In a separate flask, dissolve phenoxyacetyl chloride (1 mole equivalent) in dichloromethane.
Slowly add the phenoxyacetyl chloride solution to the heptylamine solution with vigorous stirring, while maintaining the temperature below 5 °C.
Simultaneously, add 10% aqueous sodium hydroxide solution dropwise to neutralize the forming HCl. Maintain the pH of the aqueous layer between 8-10.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-heptyl-2-phenoxyacetamide.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Causality and Experimental Choices:
Schotten-Baumann Conditions: The use of a two-phase system (DCM and water) with a base is a hallmark of the Schotten-Baumann reaction, effectively neutralizing the HCl byproduct and preventing the protonation of the amine nucleophile.[4][5]
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable acid chloride.
Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic nature of the acylation and minimize potential side reactions.
Caption: Workflow for the two-step synthesis of N-heptyl-2-phenoxyacetamide.
Independent Validation: A Multi-Technique Approach
Robust validation of the synthesized N-heptyl-2-phenoxyacetamide is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of chromatographic and spectroscopic techniques should be employed.
Purification and Purity Assessment
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of the final product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the product from starting materials and byproducts. The absence of starting material spots and the presence of a single product spot under UV visualization indicate a successful reaction and high purity.
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reverse-phase HPLC is recommended. The product should elute as a single, sharp peak. The purity can be calculated from the peak area percentage.
Experimental Protocol: HPLC Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Structural Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Absorptions:
N-H stretch: A medium to strong absorption around 3300 cm⁻¹ (characteristic of a secondary amide).
C-H stretches (aliphatic): Absorptions just below 3000 cm⁻¹.
C=O stretch (amide): A strong, sharp absorption in the range of 1640-1680 cm⁻¹.
C-N stretch: An absorption in the region of 1200-1300 cm⁻¹.
C-O-C stretch (ether): Absorptions in the 1200-1250 cm⁻¹ region.
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise structure of N-heptyl-2-phenoxyacetamide.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
Aromatic protons: Multiplets in the range of δ 6.9-7.4 ppm.
-OCH₂- protons: A singlet around δ 4.5 ppm.
-NH- proton: A broad singlet or triplet around δ 6.0-7.0 ppm.
-NCH₂- protons: A triplet around δ 3.3 ppm.
Alkyl chain protons (-CH₂-) : Multiplets between δ 1.2-1.6 ppm.
Terminal -CH₃ protons: A triplet around δ 0.9 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
C=O (amide): A peak around δ 168-170 ppm.
Aromatic carbons: Peaks in the range of δ 114-158 ppm.
-OCH₂- carbon: A peak around δ 67 ppm.
-NCH₂- carbon: A peak around δ 40 ppm.
Alkyl chain carbons (-CH₂-) : Peaks in the range of δ 22-32 ppm.
Terminal -CH₃ carbon: A peak around δ 14 ppm.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.
Expected Molecular Ion Peak (M⁺): For N-heptyl-2-phenoxyacetamide (C₁₅H₂₃NO₂), the expected monoisotopic mass is approximately 249.17 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 249 or a protonated molecule [M+H]⁺ at m/z 250 in ESI-MS.
Caption: Comprehensive validation workflow for N-heptyl-2-phenoxyacetamide.
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
To provide a comprehensive guide, we compare the traditional Schotten-Baumann synthesis with a modern alternative: microwave-assisted organic synthesis (MAOS). MAOS has emerged as a powerful tool for accelerating chemical reactions.[6]
Microwave-Assisted Synthesis of N-heptyl-2-phenoxyacetamide:
In a typical MAOS procedure, phenoxyacetic acid, heptylamine, and a coupling agent (e.g., a carbodiimide) in a suitable high-boiling solvent would be subjected to microwave irradiation in a sealed vessel. This method bypasses the need for the preparation of the acid chloride intermediate.
Comparison Table:
Parameter
Conventional Schotten-Baumann Synthesis
Microwave-Assisted Synthesis
Reaction Time
Several hours (including intermediate synthesis)
Minutes to less than an hour
Yield
Generally high (can exceed 80-90%)
Often comparable or higher than conventional methods
Scalability
Readily scalable
Can be challenging for large-scale industrial production
Reagent Handling
Requires handling of corrosive thionyl chloride
Often uses less hazardous coupling agents
Energy Efficiency
Less efficient due to conductive heating
More energy-efficient due to direct dielectric heating
Versatility
Well-established and widely applicable
Requires a dedicated microwave reactor
Key Insights:
For rapid, small-scale synthesis and library generation in a research setting, microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency.
For larger-scale synthesis where cost and established methodology are primary concerns, the conventional Schotten-Baumann reaction remains a robust and reliable choice.
Performance in Context: Comparison with Alternative Bioactive Molecules
The utility of N-heptyl-2-phenoxyacetamide is ultimately determined by its biological activity. To contextualize its potential performance, we compare the phenoxyacetamide scaffold to established drugs in two key therapeutic areas where these derivatives have shown promise: antimicrobial and anticancer applications.
Comparison with Standard Therapeutics:
Compound Class
Target Compound
Established Alternative
Mechanism of Action
Performance Metric
Antimicrobial
N-alkyl-phenoxyacetamides
Ciprofloxacin
Inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8]
Minimum Inhibitory Concentration (MIC)
Anticancer
Phenoxyacetamide Derivatives
Doxorubicin
Intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.[6][9]
Half-maximal inhibitory concentration (IC₅₀)
Discussion:
Antimicrobial Activity: N-alkyl-phenoxyacetamides have been reported to exhibit antimicrobial properties.[8] Their performance would be evaluated by determining their MIC values against various bacterial strains and comparing them to established antibiotics like Ciprofloxacin. The lipophilic heptyl chain may enhance membrane disruption, offering a different mechanism of action compared to the DNA-targeting action of fluoroquinolones.
Anticancer Activity: Numerous phenoxyacetamide derivatives have been investigated for their anticancer potential, often exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines.[10][11] Their mechanisms can be diverse, including the inhibition of specific enzymes or signaling pathways.[5][12] A direct comparison of the IC₅₀ of N-heptyl-2-phenoxyacetamide against a specific cancer cell line with that of a potent, broad-spectrum chemotherapeutic like Doxorubicin would be necessary to ascertain its relative potency.
Caption: Logical relationship between synthesis, validation, and comparative analysis.
Conclusion
This guide has provided a comprehensive framework for the synthesis and independent validation of N-heptyl-2-phenoxyacetamide. By detailing a robust conventional protocol and offering a comparison with a modern microwave-assisted alternative, researchers are empowered to select the most appropriate method for their specific needs. The emphasis on a multi-technique validation approach ensures the generation of high-quality, reliable data. Furthermore, by contextualizing the potential performance of this compound against established therapeutics, this guide serves as a valuable resource for driving forward research and development in the promising field of phenoxyacetamide derivatives.
References
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). PubMed. Retrieved from [Link]
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). PMC. Retrieved from [Link]
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2017). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). PMC. Retrieved from [Link]
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016). PMC. Retrieved from [Link]
Antibacterial action of ciprofloxacin. (1998). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2015). PubMed. Retrieved from [Link]
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. Retrieved from [Link]
Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
Schotten–Baumann reaction. (2020). Wikipedia. Retrieved from [Link]
Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (2014). PubMed. Retrieved from [Link]
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. Retrieved from [Link]
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. Retrieved from [Link]
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers. Retrieved from [Link]
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Retrieved from [Link]
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved from [Link]
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). PMC. Retrieved from [Link]
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Retrieved from [Link]
Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors. (2025). ResearchGate. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed. Retrieved from [Link]
Structure Activity Relationship Of Drugs. (n.d.). Sema. Retrieved from [Link]
Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[a]phenoxazine Derivative. (2022). MDPI. Retrieved from [Link]
(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021). ResearchGate. Retrieved from [Link]
N-heptylacetamide. (n.d.). PubChem. Retrieved from [Link]
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2024). PMC. Retrieved from [Link]
Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. (2013). PubMed. Retrieved from [Link]
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC. Retrieved from [Link]
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020). ResearchGate. Retrieved from [Link]
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2021). ResearchGate. Retrieved from [Link]
Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. (2014). PMC. Retrieved from [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2020). PMC. Retrieved from [Link]
Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)Isonicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents. (2021). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. (2024). PubMed. Retrieved from [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2019). PMC. Retrieved from [Link]
Compound 525863: N,N-Dimethyl-2-phenyl-N'-heptyl-acetamidine. (2025). Data.gov. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-heptyl-2-phenoxyacetamide Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist[1]
Executive Summary: Immediate Action Plan
N-heptyl-2-phenoxyacetamide is a lipophilic, bioactive organic amide.[1] While not explicitly listed on EPA P-lists or U-lists, it must be managed as Hazardous Non-Halogenated Organic Waste .[1] Its structural combination of a phenoxy group and a heptyl chain creates specific handling challenges regarding skin permeability and persistence on laboratory surfaces.
The Golden Rule: Never dispose of this compound down the drain. All solid and liquid residues must be incinerated via a licensed hazardous waste contractor.
Part 1: Chemical Hazard Profiling & Causality
To dispose of a chemical safely, you must understand its behavior.[2] This section explains the why behind the protocols.
Property
Characteristic
Operational Implication
Chemical Structure
Phenoxyacetamide core + C7 Heptyl chain
Lipophilicity: The heptyl tail makes this compound greasy and hydrophobic.[1] It will adhere stubbornly to glass and plastic.[1] Water rinsing is ineffective.
Skin Permeability: The lipophilic tail facilitates transport across the stratum corneum. Standard latex gloves are insufficient; Nitrile (min 0.11mm) is required.
Reactivity
Stable Amide
Incompatibility: Reacts violently with strong oxidizers.[1] Must be segregated from nitric acid or perchlorates in waste streams.
Environmental
Phenoxy-derivative
Aquatic Toxicity: Phenoxy compounds can bioaccumulate.[1] Zero-discharge to municipal water systems is mandatory.[1]
Part 2: Pre-Disposal Stabilization & Decontamination[1]
Because of the heptyl chain, this compound behaves like an oil. Physical removal (scraping) leaves dangerous residues. You must use a Solvent-First Decontamination protocol.[1]
The "Solvent-First" Triple Rinse Protocol
Standard water rinsing will fail to remove N-heptyl-2-phenoxyacetamide, leading to cross-contamination of "clean" glassware.[1]
Primary Solubilization:
Add 10–20 mL of a compatible organic solvent (Acetone, Methanol, or Ethanol) to the contaminated vessel.
Scientific Logic:[1] You need a solvent with a dielectric constant lower than water to solvate the heptyl chain effectively.
Agitation: Swirl for 30 seconds to ensure the solvent contacts all surfaces.[1]
Collection: Pour this rinse directly into your Non-Halogenated Organic Waste container.
Repeat: Perform this solvent rinse three times .
Final Wash: Only after the triple solvent rinse should you wash the vessel with soap and water.[1]
Part 3: The Disposal Workflow (Visualized)
This flowchart outlines the decision matrix for segregating N-heptyl-2-phenoxyacetamide waste.
Figure 1: Decision matrix for segregating N-heptyl-2-phenoxyacetamide waste streams. Note that the presence of co-solvents dictates the liquid waste stream destination.
Part 4: Regulatory Compliance & Waste Coding
As a researcher, you are the "Generator" under RCRA (Resource Conservation and Recovery Act). You must assign the correct codes to ensure legal destruction.
RCRA Waste Codes
Since N-heptyl-2-phenoxyacetamide is not P-listed or U-listed, its code depends on the mixture :
Waste State
Components
RCRA Code
Rationale
Pure Solid
Pure Substance
Unlisted / State-Regulated
Not a characteristic waste, but must be incinerated due to toxicity.[1]
Liquid Mixture
+ Acetone/Ethanol
D001
Ignitability characteristic (Flash point <60°C).[1]
Dispose: Place all cleanup materials into a clear hazardous waste bag, tag it, and place it in the Solid Hazardous Waste bin.
References
PubChem. (n.d.).[1][7] 2-Phenoxyacetamide (Compound).[1][4][5][6][8][9] National Library of Medicine.[7] Retrieved February 21, 2026, from [Link][1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 21, 2026, from [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved February 21, 2026, from [Link][1]